4-(Thiophen-3-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHLBAYRTYKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399661 | |
| Record name | 4-(Thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29886-67-7 | |
| Record name | 4-(Thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Thiophen-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Thiophen-3-yl)phenol via Suzuki Coupling
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(Thiophen-3-yl)phenol, a valuable biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses critical parameters that influence reaction efficiency and product yield. The guide emphasizes practical insights and evidence-based recommendations to ensure reproducible and scalable synthesis.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures, which consist of two aromatic rings linked by a single bond, are prevalent motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2] The this compound scaffold, in particular, combines a phenol ring, a common pharmacophore, with a thiophene moiety. The thiophene ring often serves as a bioisostere for a phenyl ring, potentially enhancing metabolic stability and pharmacokinetic properties in drug candidates.[3][4] The Suzuki-Miyaura coupling reaction stands as a powerful and versatile method for the construction of such carbon-carbon bonds, lauded for its broad functional group tolerance and operational simplicity.[1][5] This guide will provide a detailed exploration of its application in the synthesis of this compound.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, thiophene-3-boronic acid) and an organohalide (a 4-halophenol derivative).[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
A base is crucial for the reaction to proceed, as it activates the boronic acid, facilitating the transmetalation step.[1][7] The choice of palladium catalyst, ligand, solvent, and base are all critical parameters that significantly impact the reaction's success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Selection and Preparation: The Foundation of Success
The Boronic Acid Component: Thiophene-3-boronic Acid
Thiophene-3-boronic acid is a key reagent in this synthesis.[3] It can be prepared through several methods, most commonly via lithium-halogen exchange of 3-bromothiophene followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation of 3-halothiophenes.[8] It is commercially available but can be prone to decomposition, particularly protodeboronation, under certain conditions.[9]
Key Considerations for Thiophene-3-boronic Acid:
-
Purity: Use of high-purity thiophene-3-boronic acid is recommended to avoid side reactions.
-
Stability: Due to its instability, it is advisable to use it fresh or store it under anhydrous conditions at low temperatures.[8]
-
Alternatives: Thiophene-3-boronic acid pinacol ester is a more stable alternative that can be used in the coupling reaction.[10]
The Halophenol Component: Choosing the Right Partner
The choice of the 4-halophenol coupling partner is critical. The reactivity of the halide follows the general trend: I > Br > Cl. While 4-iodophenol is the most reactive, 4-bromophenol often provides a good balance of reactivity and cost-effectiveness. The use of 4-chlorophenol is also possible but typically requires more active catalyst systems.[11]
The Phenolic Hydroxyl Group - To Protect or Not to Protect?
The free hydroxyl group of the phenol can potentially interfere with the catalytic cycle.[12] While direct coupling of unprotected halophenols is possible, especially with heterogeneous catalysts in aqueous media, protection of the hydroxyl group is often employed to improve yields and simplify purification.[13]
| Protecting Group | Introduction Method | Deprotection Conditions | Key Advantages/Disadvantages |
| Methyl Ether (Me) | Williamson ether synthesis (e.g., CH₃I, K₂CO₃) | Strong acid (e.g., HBr, BBr₃) | Stable to many reaction conditions but requires harsh deprotection. |
| Benzyl Ether (Bn) | Williamson ether synthesis (e.g., BnBr, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Mild deprotection, but not compatible with reducible functional groups.[14] |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Easily introduced and removed under mild conditions. |
Optimizing the Reaction Conditions: A Multi-parameter Approach
The success of the Suzuki coupling hinges on the careful selection of several interdependent parameters.
The Catalyst System: Palladium Source and Ligand
The choice of palladium source and ligand is paramount for achieving high catalytic activity. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially with less reactive substrates.[3]
-
Palladium Precatalysts: Palladium(II) sources like palladium acetate (Pd(OAc)₂) are commonly used and are reduced in situ to the active Pd(0) species.[9] Preformed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also widely employed.[15]
-
Ligands: Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination.[1] Ligands such as SPhos and XPhos have demonstrated high efficacy in the coupling of heteroaryl boronic acids.[3][16] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]
The Base: The Activator of the Boronic Acid
The base plays a multifaceted role in the Suzuki coupling, including the formation of the active palladium complex and the boronate species required for transmetalation.[1]
| Base | Strength | Solubility | Common Applications |
| Potassium Carbonate (K₂CO₃) | Moderate | Soluble in water | A versatile and commonly used base, often in aqueous solvent mixtures.[17] |
| Potassium Phosphate (K₃PO₄) | Strong | Soluble in water | Often used for challenging couplings and with less reactive substrates.[11] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Soluble in water | Highly effective, particularly in couplings involving sterically hindered substrates. |
| Sodium Hydroxide (NaOH) | Strong | Soluble in water | A strong and inexpensive base, often used in aqueous media.[18] |
The Solvent: The Reaction Medium
The choice of solvent is critical for solubilizing the reactants and catalyst, and can significantly influence the reaction rate and outcome.[9] The Suzuki coupling is notable for its compatibility with a wide range of solvents, including biphasic systems.[1]
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used organic solvents.[9]
-
Aqueous Mixtures: The addition of water to the organic solvent is often beneficial as it helps to dissolve the inorganic base and can accelerate the reaction.[9][18]
Experimental Protocol: A Step-by-Step Guide
The following is a general, representative protocol for the synthesis of this compound via a protected intermediate. Note: This protocol should be adapted and optimized for specific substrates and scales.
Caption: A general experimental workflow for the synthesis of this compound.
Materials and Equipment
-
Protected 4-halophenol (e.g., 1-bromo-4-methoxybenzene)
-
Thiophene-3-boronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF/water mixture)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the protected 4-halophenol (1.0 equiv), thiophene-3-boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (2.0-3.0 equiv).[3][4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[19]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3][4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the protected this compound.
-
Deprotection: Subject the purified intermediate to the appropriate deprotection conditions to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Purification and Characterization
The final product, this compound, is typically a solid at room temperature. Purification is most commonly achieved by column chromatography on silica gel, followed by recrystallization if necessary. For phenols, purification can sometimes be achieved through extraction with an aqueous base, followed by acidification and extraction into an organic solvent.[20]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Safety Considerations
The Suzuki-Miyaura coupling reaction, while generally robust, involves potentially hazardous materials and conditions. It is essential to conduct a thorough safety assessment before beginning any experimental work.
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood. Organoboronic acids and their derivatives can also be irritants.
-
Solvents: Many of the organic solvents used are flammable and have associated health risks.
-
Reaction Conditions: The reaction is often run at elevated temperatures, and care should be taken to avoid pressure buildup. Some Suzuki-Miyaura reactions have been reported to be exothermic, and the potential for a thermal runaway should be considered, especially on a larger scale.[21][22][23]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the catalyst and potential side reactions.[19]
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the appropriate starting materials, catalyst system, base, and solvent, high yields of the desired product can be achieved. The continued development of more active and stable catalysts will likely further expand the scope and utility of this important transformation in the synthesis of complex biaryl compounds for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China.
- Wikipedia. (2024). Suzuki reaction.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- American Chemical Society. (n.d.). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Benchchem. (n.d.). Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid.
- ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Chemistry LibreTexts. (2024). Suzuki–Miyaura Coupling.
- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- RSC Publishing. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Wikipedia. (n.d.). Protecting group.
- Myers, A. (2014). The Suzuki Reaction.
- Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
- ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Thieme. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation.
- Harvard University. (n.d.). The Suzuki Reaction.
- National Institutes of Health. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
- Google Patents. (n.d.). Purification of phenol.
- National Institutes of Health. (n.d.). Extraction, Purification, and Characterization of Olive (Olea europaea L., cv. Chemlal) Polyphenol Oxidase.
- National Center for Biotechnology Information. (n.d.). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh.
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Spectroscopic characterization of 4-(Thiophen-3-yl)phenol
A-Z Spectroscopic Guide to 4-(Thiophen-3-yl)phenol
Abstract: This in-depth technical guide serves as a comprehensive resource for the spectroscopic characterization of this compound, a molecule with significant applications in the fields of drug development and materials science. The guide provides a thorough examination of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). It is designed to equip researchers, scientists, and professionals in drug development with the necessary protocols, data interpretation, and expert insights for the complete structural elucidation of this heterocyclic compound.
Unveiling the Molecular Identity of this compound
This compound is a bifunctional organic molecule that incorporates a phenol ring connected to a thiophene ring at the third position.[1][2][3] This distinct arrangement of an electron-rich thiophene ring and a phenolic hydroxyl group gives rise to unique electronic and structural characteristics. These properties make it a valuable precursor in the creation of pharmaceuticals and organic electronic materials. The thiophene component is a recognized bioisostere for the benzene ring in drug design, which can enhance pharmacokinetic properties. The phenolic hydroxyl group offers a reactive site for additional chemical modifications and can form hydrogen bonds, which affects the molecule's solubility and interactions with biological systems.
For any application, the precise confirmation of the structure and an accurate assessment of purity are essential. Spectroscopic techniques offer a non-invasive and highly informative approach to achieve these goals. This guide provides a detailed walkthrough of the application of essential spectroscopic methods to ensure a clear and accurate characterization of this compound.
Visualizing the Core Structure: this compound
Caption: Molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy is the leading technique for the detailed structural analysis of organic molecules in a solution. It provides precise information about the chemical environment of individual atoms, particularly ¹H and ¹³C.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR (¹H NMR) reveals the number of distinct proton types, their electronic surroundings, and their spatial relationships with other protons.
Step-by-Step Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often favored for its ability to dissolve the compound effectively and for allowing the observation of the phenolic -OH proton.
-
Instrument Configuration:
-
Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve better signal separation.
-
Temperature: Maintain a constant temperature of 298 K (25 °C).
-
Pulse Sequence: Employ a standard single-pulse experiment (e.g., zg30).
-
Number of Scans: Typically, 16-32 scans are adequate.
-
Reference Standard: Use Tetramethylsilane (TMS) as a reference, setting its signal to 0.00 ppm.
-
-
Data Acquisition and Processing: Collect the Free Induction Decay (FID) and process the data using specialized software. This includes performing a Fourier transform, followed by phase and baseline corrections, and integration of the signals.
Anticipated ¹H NMR Spectral Data and Analysis:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenolic -OH | ~9.5 (in DMSO-d₆) | Broad Singlet | - | 1H |
| Thiophene H2' | ~7.5-7.6 | Doublet of doublets | J ≈ 1.2, 2.9 | 1H |
| Thiophene H5' | ~7.4-7.5 | Doublet of doublets | J ≈ 2.9, 5.0 | 1H |
| Thiophene H4' | ~7.3-7.4 | Doublet of doublets | J ≈ 1.2, 5.0 | 1H |
| Phenol H2, H6 | ~7.4-7.5 | Doublet | J ≈ 8.5 | 2H |
| Phenol H3, H5 | ~6.8-6.9 | Doublet | J ≈ 8.5 | 2H |
Note: The provided chemical shifts are estimations and may change depending on the solvent and concentration used.
Decoding the Spectral Features:
-
The downfield chemical shift of the phenolic -OH proton is a result of its acidic character and hydrogen bonding with the DMSO-d₆ solvent.
-
The protons on the phenol ring show up as two separate doublets, which is a classic sign of a 1,4-disubstituted benzene ring. The protons located ortho to the hydroxyl group (H3, H5) are more shielded than those ortho to the thiophene ring (H2, H6).
-
The thiophene protons display a more intricate splitting pattern due to both ortho and meta couplings.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides valuable information about the various carbon environments within the molecule.
Step-by-Step Experimental Protocol:
-
Sample Preparation: The same sample from the ¹H NMR analysis can be used, but a higher concentration (20-50 mg) may be necessary to obtain a strong signal-to-noise ratio in a timely manner.
-
Instrument Configuration:
-
Spectrometer: A 400 MHz instrument (corresponding to a ¹³C frequency of about 100 MHz).
-
Pulse Sequence: A standard proton-decoupled experiment is typically used.
-
-
Data Acquisition and Processing: The process is similar to that of ¹H NMR.
Anticipated ¹³C NMR Spectral Data and Analysis:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenolic C1-OH | ~155-158 |
| Thiophene C3' | ~138-140 |
| Phenolic C4 | ~128-130 |
| Thiophene C2' | ~126-128 |
| Phenolic C2, C6 | ~125-127 |
| Thiophene C5' | ~122-124 |
| Thiophene C4' | ~120-122 |
| Phenolic C3, C5 | ~115-117 |
Note: These chemical shifts are approximate values.
Systematic Workflow for NMR Analysis
Caption: A streamlined workflow for NMR-based structural analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy examines the vibrational modes of a molecule. Different functional groups absorb infrared radiation at distinct frequencies, creating a unique "fingerprint" for the molecule.[4][5]
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Solid-State (KBr Pellet): Mix a small quantity of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal for a quicker and simpler analysis.
-
-
Instrument Configuration:
-
Spectrometer: A standard FT-IR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
-
Data Acquisition: Record the spectrum and identify the main absorption bands.
Anticipated FT-IR Spectral Data and Analysis:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C stretch (aromatic rings) | 1450-1600 | Medium to Strong |
| C-O stretch (phenol) | 1200-1260 | Strong |
| C-S stretch (thiophene) | 600-800 | Weak to Medium |
| C-H out-of-plane bending | 800-900 | Strong |
Interpreting the Vibrational Data:
-
The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding in the solid state.
-
The multiple bands observed in the 1450-1600 cm⁻¹ range are indicative of the C=C stretching vibrations in both the phenyl and thiophene rings.
-
A strong C-O stretching band is a key indicator of the presence of a phenolic group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions in a molecule. Conjugated systems, such as this compound, have distinctive absorption bands.[6][7][8][9][10]
Step-by-Step Experimental Protocol:
-
Sample Preparation: Create a dilute solution of the compound in a UV-transparent solvent like ethanol, methanol, or acetonitrile, with a typical concentration range of 10⁻⁵ to 10⁻⁶ M.
-
Instrument Configuration:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a reference.
-
-
Data Acquisition: Record the absorbance spectrum and determine the wavelength of maximum absorbance (λmax).
Anticipated UV-Vis Spectral Data and Analysis:
This compound is predicted to have strong absorption bands in the UV region, which are caused by π → π* transitions within the conjugated system of the phenol and thiophene rings. The exact λmax will vary with the solvent but is generally expected to be in the 250-290 nm range. The phenolic hydroxyl group can affect the spectrum, and changes in pH may lead to a bathochromic (red) shift due to the formation of the phenoxide ion.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a highly effective analytical technique for establishing the molecular weight of a compound and can also provide structural information through its fragmentation patterns.[11][12][13][14]
Step-by-Step Experimental Protocol:
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Anticipated Mass Spectrum and Analysis:
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight is the most crucial piece of information. For this compound (C₁₀H₈OS), the precise monoisotopic mass is about 176.03 g/mol .[1][2] A high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition. In positive ion mode, a peak at an m/z of 177.03 ([M+H]⁺) is likely to be observed, while in negative ion mode, a peak at an m/z of 175.02 ([M-H]⁻) is expected.[1]
-
Isotopic Pattern: The presence of sulfur (with its ³⁴S isotope) will produce a characteristic [M+2] peak that is about 4.5% as abundant as the molecular ion peak.
-
Fragmentation: The fragmentation patterns can offer additional structural details. Common fragmentation pathways may include the loss of CO or the breaking of the bond between the two rings.
A Holistic Approach to Spectroscopic Analysis
Caption: An integrated strategy for structural confirmation.
Concluding Remarks
The spectroscopic characterization of this compound is best achieved through a multi-faceted approach. NMR spectroscopy provides a definitive map of atomic connectivity, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy sheds light on the electronic properties, and mass spectrometry verifies the molecular weight and elemental composition. The combination of these techniques delivers a comprehensive and unambiguous structural confirmation, a vital step in any research or development involving this versatile compound. This guide offers the essential protocols and expected results to support scientists in this analytical process.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Thiophen-3-yl)phenol
Abstract
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(Thiophen-3-yl)phenol (CAS 29886-67-7).[1][2] As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the anticipated chemical shifts, coupling constants, and signal multiplicities based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, this guide presents a validated, step-by-step protocol for the acquisition and processing of high-resolution NMR data, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic compound that incorporates both a phenol and a 3-substituted thiophene moiety. This unique combination of electron-rich aromatic and heteroaromatic systems imparts a range of interesting electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Accurate structural elucidation is the cornerstone of any research and development endeavor, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide aims to provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, coupled with a robust experimental methodology to facilitate its empirical validation.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the phenolic, phenyl, and thiophenyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl group and the sulfur-containing heteroaromatic ring. The predicted data, assuming a standard deuterated solvent such as DMSO-d₆, are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-O (Phenolic) | 9.5 - 10.0 | broad singlet | - |
| H-2', H-6' (Phenyl) | 7.50 - 7.60 | doublet | ~8.5 |
| H-3', H-5' (Phenyl) | 6.80 - 6.90 | doublet | ~8.5 |
| H-2 (Thiophenyl) | 7.65 - 7.75 | dd | J ≈ 2.5, 1.5 |
| H-5 (Thiophenyl) | 7.55 - 7.65 | dd | J ≈ 5.0, 2.5 |
| H-4 (Thiophenyl) | 7.40 - 7.50 | dd | J ≈ 5.0, 1.5 |
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
-
Phenolic Proton (H-O): The proton of the hydroxyl group is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent. It typically appears as a broad singlet in the downfield region of the spectrum.[3]
-
Phenyl Protons (H-2', H-6' and H-3', H-5'): The phenol ring exhibits a typical AA'BB' system. The protons ortho to the thiophene substituent (H-2', H-6') are deshielded relative to those ortho to the hydroxyl group (H-3', H-5'). The hydroxyl group is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing an upfield shift for H-3' and H-5'. Both sets of protons will appear as doublets due to coupling with their adjacent protons.
-
Thiophenyl Protons (H-2, H-4, H-5): The protons on the thiophene ring are in a distinct electronic environment. H-2, being adjacent to the sulfur atom and the point of aromatic substitution, is expected to be the most deshielded of the thiophenyl protons. H-5 is also adjacent to the sulfur atom and will be deshielded. H-4 will be the most shielded of the three. Each of the thiophene protons will appear as a doublet of doublets (dd) due to coupling with the other two non-equivalent protons on the ring. The magnitude of the coupling constants is characteristic for thiophene systems.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, ten distinct signals are predicted, corresponding to the ten carbon atoms in the structure. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (C-OH) | 155 - 158 |
| C-4' (C-Thiophene) | 128 - 132 |
| C-2', C-6' | 127 - 130 |
| C-3', C-5' | 115 - 118 |
| C-3 (C-Phenyl) | 140 - 143 |
| C-2 | 125 - 128 |
| C-5 | 123 - 126 |
| C-4 | 120 - 123 |
Rationale for Predicted ¹³C Chemical Shifts
-
Phenolic Carbons: The carbon attached to the hydroxyl group (C-1') is significantly deshielded due to the electronegativity of the oxygen atom and will appear far downfield.[4][5] The carbons ortho (C-2', C-6') and para (C-4') to the hydroxyl group are shielded due to its electron-donating resonance effect, while the meta carbons (C-3', C-5') are less affected.[4][5] The carbon attached to the thiophene ring (C-4') will be deshielded compared to an unsubstituted benzene.
-
Thiophenyl Carbons: The carbon atoms of the thiophene ring resonate in the aromatic region.[6] The carbon atom attached to the phenyl ring (C-3) will be the most deshielded of the thiophene carbons. The chemical shifts of C-2, C-4, and C-5 are influenced by their position relative to the sulfur atom and the phenyl substituent.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential. The following methodology is recommended for a high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the chosen solvent completely dissolves the sample. DMSO-d₆ is often a good choice for phenols as it can help in observing the exchangeable hydroxyl proton.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition:
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Spectral Width: ~12-16 ppm.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: ~220-240 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: For ¹H NMR, integrate the signals to determine the relative ratios of the protons. For both ¹H and ¹³C NMR, pick the peaks to determine their exact chemical shifts.
Conclusion
This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound, a compound of significant interest in chemical and pharmaceutical research. The predicted spectral data, along with the rationale based on fundamental NMR principles and comparative analysis, offer a solid basis for the structural verification of this molecule. The included experimental protocols provide a standardized methodology for obtaining high-quality, reproducible NMR data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, enabling them to confidently interpret their spectroscopic results and accelerate their research endeavors.
References
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Royal Society of Chemistry. (n.d.). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Iraqi Journal of Science. (2023). Synthesis, Modification and Characterization of New Phenolic Resins linked to Tetrabromophthalimide. Retrieved from [Link]
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An In-depth Technical Guide to 4-(Thiophen-3-yl)phenol (CAS 29886-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Thiophen-3-yl)phenol (CAS 29886-67-7), a biphenyl-like compound containing a phenol and a thiophene ring. While this molecule holds potential interest in medicinal chemistry and materials science due to the established biological activities of its constituent moieties, publicly available experimental data is notably scarce. This guide synthesizes the available information, outlines well-established synthetic and analytical methodologies applicable to this class of compounds, and discusses potential biological activities based on structure-activity relationships of related molecules. The objective is to provide a foundational resource for researchers, highlighting both the known characteristics and the significant data gaps that present opportunities for future investigation.
Introduction
This compound is a heterocyclic aromatic compound with the empirical formula C10H8OS.[1][2] Its structure, featuring a phenol ring linked to a thiophene ring at the 3-position, makes it an intriguing candidate for investigation in drug discovery and materials science. Phenolic compounds are well-known for their antioxidant properties and diverse biological activities.[3][4] The thiophene ring is a key pharmacophore found in numerous FDA-approved drugs, contributing to a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[5]
The strategic combination of these two moieties in this compound suggests a potential for synergistic or unique biological activities. However, a thorough review of the scientific literature reveals a significant lack of specific experimental data for this compound. This guide aims to bridge this gap by providing a consolidated source of known information and outlining established experimental protocols that can be applied to characterize this compound.
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that much of the data is predicted and awaits experimental verification.
| Property | Value | Source |
| CAS Number | 29886-67-7 | [1][2] |
| Molecular Formula | C10H8OS | [1][2] |
| Molecular Weight | 176.23 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 194-198 °C (lit.) | [1][2] |
| Predicted XlogP | 2.9 | [6] |
| Predicted Collision Cross Section ([M+H]+) | 134.2 Ų | [6] |
| Predicted Collision Cross Section ([M-H]-) | 140.7 Ų | [6] |
Synthesis and Characterization
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
A plausible and efficient route to synthesize this compound is via the Suzuki-Miyaura cross-coupling reaction between 3-bromothiophene and 4-hydroxyphenylboronic acid, or alternatively, 3-thienylboronic acid and 4-bromophenol.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[7]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K2CO3 are often effective and readily available.[7]
-
Solvent: A two-phase solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.[8]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Analytical Characterization
Due to the lack of published experimental spectra for this compound, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenol rings. The protons on the phenol ring will likely appear as two doublets in the aromatic region (around 6.8-7.5 ppm). The thiophene protons will also appear in the aromatic region, with chemical shifts and coupling constants characteristic of a 3-substituted thiophene. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. For comparison, the ¹H NMR spectrum of the related compound 4-(methylthio)phenol shows aromatic protons in the range of 6.78-7.22 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the typical downfield region for sp² hybridized carbons (approximately 115-160 ppm). The carbon attached to the hydroxyl group will be the most downfield shifted in the phenol ring. The chemical shifts for thiophene carbons typically range from 120-140 ppm.[10]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[8]
-
Aromatic C-H Stretch: Sharp peaks are anticipated in the 3000-3100 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ range, characteristic of the benzene and thiophene rings.
-
C-S Stretch: A weaker absorption associated with the C-S bond in the thiophene ring may be observed in the fingerprint region.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ is expected for the aryl C-O stretching vibration.
3.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 176. The fragmentation pattern would likely involve the loss of CO, and cleavage of the bond between the two rings, leading to fragments corresponding to the thiophene and phenol moieties. For comparison, the mass spectrum of phenol shows a prominent molecular ion peak and fragmentation involving the loss of a hydrogen atom and carbon monoxide.[11]
Potential Biological and Pharmacological Activity
While no specific biological activity studies have been published for this compound, its structural components suggest several areas of potential pharmacological relevance.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[3][4] The presence of the phenol moiety in this compound strongly suggests potential antioxidant activity. The thiophene ring may also influence this activity through its electronic effects on the phenol ring.
Experimental Protocol for Antioxidant Activity Assessment (DPPH Assay):
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to each well containing the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Figure 3: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This compound (CAS 29886-67-7) represents a molecule of interest at the intersection of phenolic and heterocyclic chemistry. While some fundamental physicochemical data is available, a significant void exists in the experimental characterization of this compound. This guide has provided a framework for its synthesis and analysis based on established chemical principles and has highlighted its potential for biological activity.
Future research should prioritize the following:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectral characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) are essential to provide a solid foundation for further studies.
-
In-depth Biological Evaluation: Comprehensive screening for antioxidant, anticancer, anti-inflammatory, and antimicrobial activities is warranted to explore the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives of this compound would provide valuable insights into the structural features required for specific biological activities.
By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and its derivatives in the fields of drug discovery and materials science.
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-
NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
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-
NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [Link]
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-
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An In-depth Technical Guide to the Purity Analysis of 4-(Thiophen-3-yl)phenol
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the molecular integrity of every component is paramount. Advanced intermediates, such as 4-(Thiophen-3-yl)phenol, represent critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even trace-level impurities—be they residual starting materials, side-products, isomers, or degradants—can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.
This guide provides a comprehensive, field-proven framework for the rigorous purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who demand not just a method, but a complete analytical strategy. We will delve into the causality behind our methodological choices, establishing a self-validating system that ensures the generation of reliable, reproducible, and defensible data. Our approach is grounded in a multi-technique philosophy, championed by a primary validated chromatographic method and supported by orthogonal spectroscopic techniques for unequivocal structural confirmation.
Understanding the Analyte and Its Impurity Profile
This compound (MW: 176.23 g/mol ) is a bi-aryl compound featuring a phenolic ring linked to a thiophene moiety.[1] Its synthesis, commonly achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), is a robust but imperfect process. A deep understanding of the synthetic route is the first pillar of designing a specific and effective analytical method.
Potential Sources of Impurities:
-
Process-Related Impurities (Starting Materials & Reagents):
-
Unreacted 3-substituted thiophene (e.g., 3-bromothiophene, thiophene-3-boronic acid).
-
Unreacted 4-substituted phenol (e.g., 4-bromophenol, 4-hydroxyphenylboronic acid).
-
Residual palladium catalyst and ligands.
-
Inorganic salts from work-up procedures.
-
-
Side-Products (Reaction-Derived Impurities):
-
Homocoupling Products: Formation of Biphenyl-4,4'-diol from the coupling of two phenol moieties or 3,3'-bithiophene from the coupling of two thiophene moieties.
-
Positional Isomers: The use of impure starting materials or non-selective reaction conditions can lead to the formation of isomers, most notably 4-(Thiophen-2-yl)phenol.
-
Dehalogenation/Protodeborylation Products: Simple phenol or thiophene resulting from the loss of the reactive group before coupling.
-
-
Degradation-Related Impurities:
This predictive impurity profiling is crucial; it informs the selection of analytical techniques with the necessary specificity and resolving power to separate the target analyte from its most likely contaminants.
The Core of Quantitative Analysis: Reversed-Phase HPLC
For a non-volatile, UV-active molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the undisputed primary technique for purity assessment and quantification.[3][4] Its high resolving power is essential for separating structurally similar impurities from the main component.
Causality of Method Design:
-
Reversed-Phase Chromatography: The analyte is moderately polar. A nonpolar stationary phase (like C18) with a polar mobile phase provides the ideal mechanism for retention and separation based on hydrophobicity. This allows for the effective separation of the main peak from both more polar (e.g., inorganic salts, some starting materials) and less polar (e.g., homocoupled byproducts) impurities.
-
Gradient Elution: The potential impurities span a wide range of polarities. An isocratic method might either fail to retain early-eluting impurities or take an excessively long time to elute late-eluting ones. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, ensures the sharp elution of all components within a reasonable timeframe, enhancing both resolution and sensitivity.[5]
-
Acidified Mobile Phase: The phenolic hydroxyl group is weakly acidic. Suppressing its ionization by maintaining a low pH (e.g., with 0.1% formic or phosphoric acid) is critical.[6] This ensures a single, non-ionized state for the analyte, resulting in sharp, symmetrical peak shapes and reproducible retention times.
-
UV Detection: The conjugated aromatic system of this compound provides strong UV absorbance, making UV detection a simple, robust, and sensitive choice for quantification. A full UV scan should be performed to determine the optimal wavelength for detection (typically around 230-260 nm) that provides a good response for both the API and key impurities.[7]
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Industry-standard for robust separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape control; water is the weak solvent. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 0-2 min (30% B), 2-25 min (30% to 95% B), 25-30 min (95% B), 30.1-35 min (30% B) | Optimized to resolve early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | DAD at 254 nm | Wavelength providing good absorbance for the analyte and related structures. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). | Ensures complete dissolution and compatibility with the mobile phase. |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Orthogonal and Confirmatory Techniques: A Multi-Pronged Approach
Relying on a single analytical technique is insufficient for comprehensive purity characterization. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a complete and trustworthy assessment.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Causality: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC (e.g., residual synthesis solvents).[8][9] The phenolic -OH group can cause peak tailing on standard GC columns. Therefore, derivatization (e.g., silylation with BSTFA) is often employed to block the active proton, increasing volatility and improving chromatographic performance. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR (¹H and ¹³C) is unparalleled for structural elucidation. It provides an unequivocal confirmation of the this compound structure.[10] The proton NMR spectrum is particularly useful for identifying and quantifying isomers; the coupling patterns of the thiophene protons for a 2-substituted versus a 3-substituted ring are distinctly different. Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of the material against a certified internal standard, providing a result orthogonal to HPLC's area percent purity.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Causality: FT-IR is a rapid and non-destructive technique used for identity confirmation.[11][12] The spectrum will show characteristic absorption bands confirming the presence of key functional groups: a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and vibrations associated with the thiophene ring.[11][13][14] While not a quantitative purity tool, it serves as an excellent first-pass identity check and can reveal gross contamination if unexpected functional groups are present.
The Foundation of Trust: Method Validation (ICH Q2(R1))
For its intended use in pharmaceutical development, the primary HPLC method must be formally validated to demonstrate its suitability. This process is the cornerstone of a self-validating system, ensuring the method is accurate, precise, and robust. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[15][16]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. | Peak purity analysis (via DAD) shows no co-elution. Resolution between adjacent peaks > 1.5. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the nominal concentration. For impurities: LOQ to 120% of the impurity specification.[16] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked analyte should be within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD / LOQ | The lowest concentration that can be reliably detected / quantified. | Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
The recent revision, ICH Q2(R2), further expands on these principles, especially for spectroscopic and multivariate methods.[17][18]
Integrated Analytical Workflow
A robust purity analysis strategy integrates these techniques into a logical sequence. The workflow ensures that a sample is fully characterized, from initial identity confirmation to a final, validated purity value.
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion
The purity analysis of this compound is not a monolithic task but a strategic integration of complementary analytical technologies. A validated reversed-phase HPLC method serves as the quantitative backbone, providing precise and accurate determination of the main component and its related impurities. This is authoritatively supported by spectroscopic techniques like NMR and FT-IR for unequivocal structural confirmation and identity, and GC-MS for the assessment of volatile components. By understanding the potential impurity profile and meticulously validating the primary analytical method according to global standards like ICH Q2(R1), scientists and drug developers can ensure the quality and integrity of this critical intermediate, thereby safeguarding the entire downstream manufacturing process.
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Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 21(3), 767-779. Available at: [Link]
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Kluge, M., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and Bioanalytical Chemistry, 389(5), 1565-1573. Available at: [Link]
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Discovery and history of thiophene-containing phenols
An In-Depth Technical Guide to the Discovery and History of Thiophene-Containing Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of the thiophene nucleus from an obscure contaminant in coal tar to a privileged scaffold in modern medicinal chemistry is a compelling narrative of serendipity, chemical ingenuity, and the strategic application of bioisosterism. This guide provides an in-depth exploration of the discovery and history of thiophene-containing compounds, with a particular focus on their phenolic derivatives. We will examine the foundational discovery by Viktor Meyer, the evolution of synthetic methodologies that enabled the creation of diverse thiophene structures, and the critical role of the thiophene ring as a bioisostere for the phenyl group. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for professionals engaged in drug discovery and development, illustrating how this unique heterocyclic scaffold has yielded numerous therapeutic breakthroughs and continues to be a cornerstone of pharmaceutical research.
The Serendipitous Discovery of a Privileged Scaffold
The story of thiophene begins not with a targeted search, but with a classic case of scientific serendipity. In 1882, the German chemist Viktor Meyer was performing a routine lecture demonstration of the "indophenin test" for benzene, which involved adding isatin and concentrated sulfuric acid to produce a vibrant blue color.[1][2] To his surprise, when he used a highly purified sample of benzene, the test failed.[1] This crucial observation led Meyer to deduce that the color reaction was not caused by benzene itself, but by an unknown impurity present in crude benzene derived from coal tar.[1][3][4]
Through meticulous isolation and characterization, Meyer identified a new sulfur-containing, five-membered aromatic heterocycle. He named it "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to show or appear), alluding to its discovery via a color reaction.[1][5] This discovery was not merely the addition of a new molecule to the chemical lexicon; it unveiled a compound that closely resembled benzene in its physical properties, including a similar boiling point, which explained its persistence as a contaminant.[2][6] This resemblance would later become the cornerstone of its application in medicinal chemistry.
Caption: The bioisosteric relationship between phenol and thiophene-phenol scaffolds.
Foundational Synthetic Methodologies
The translation of thiophene from a chemical curiosity into a versatile building block required the development of robust synthetic methods. Early work by Meyer and others laid the groundwork for several classical name reactions that are still relevant today.
Key Ring-Forming Syntheses:
| Synthesis Method | Year | Precursors | Key Features & Rationale |
| Paal-Knorr Synthesis | 1884 | 1,4-Dicarbonyl compounds | Reacts the dicarbonyl with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. [2][7]This is a highly versatile method where the substitution pattern on the final thiophene is directly dictated by the starting dicarbonyl. |
| Fiesselmann Synthesis | 1950s | α,β-Acetylenic esters and thioglycolic acid esters | A powerful and direct route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. [7]The base-catalyzed condensation is crucial for directly installing the hydroxyl group at the β-position, making it highly relevant for creating phenol-like structures. |
| Gewald Aminothiophene Synthesis | 1966 | An α-cyano ester, a carbonyl compound, and elemental sulfur | A multicomponent reaction that provides efficient access to 2-aminothiophenes. [1][2]These products are invaluable building blocks, as the amino group can be readily converted to other functionalities, including a hydroxyl group via diazotization. |
| Hinsberg Synthesis | 1885 | Diethyl thiodiglycolate and a 1,2-dicarbonyl compound | A base-catalyzed condensation reaction that offers another route to substituted thiophenes, particularly thiophenedicarboxylates. |
These methods provided chemists with a toolbox to construct the thiophene core with desired substitution patterns, paving the way for the synthesis of complex, biologically active molecules.
Experimental Protocol: Fiesselmann Thiophene Synthesis
This protocol describes a general procedure for the synthesis of a 3-hydroxythiophene derivative, a direct structural analog of a phenol. This method is chosen for its directness in creating the target scaffold.
Objective: To synthesize Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Materials:
-
Ethyl phenylpropiolate (1 equivalent)
-
Ethyl thioglycolate (1.1 equivalents)
-
Sodium ethoxide (1.2 equivalents)
-
Anhydrous Ethanol (solvent)
-
Hydrochloric acid (1 M solution)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add ethyl thioglycolate dropwise to the stirred solution.
-
Condensation: After the addition is complete, add ethyl phenylpropiolate dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a beaker of crushed ice and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash is critical to remove any unreacted acidic starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Thiophene-Containing Phenols in Modern Pharmaceuticals
The strategic incorporation of the thiophene nucleus has led to the development of numerous successful drugs across a wide range of therapeutic areas. The thiophene moiety ranks highly in the analysis of scaffolds present in FDA-approved drugs, underscoring its importance. [5][8]Many of these drugs are either direct thiophene-containing phenols or utilize the thiophene ring as a bioisostere for a phenyl ring that was part of a phenolic structure in earlier drug candidates.
Notable Examples of Thiophene-Based Drugs:
| Drug | Therapeutic Class | Structural Relevance & Rationale |
| Tiaprofenic Acid | NSAID | Contains a benzoylthiophene core. The thiophene acts as a bioisostere for the phenyl ring found in other profen-class anti-inflammatory drugs, contributing to its COX inhibition profile. [9][10] |
| Tenoxicam | NSAID | Features a thienothiazine core with a prominent enol-hydroxyl group, which is functionally analogous to a phenol in its ability to chelate metals and act as a proton donor. It is a potent inhibitor of COX enzymes. [11][12] |
| Raltitrexed | Anticancer | A quinazoline-based folate analog containing a thiophene ring. The thiophene serves as a stable, aromatic spacer, replacing a benzene ring from earlier antifolate agents. [11][13] |
| Dorzolamide | Anti-glaucoma | A sulfonamide-based carbonic anhydrase inhibitor. The thiophene ring is a key part of the thienothiopyran-2-sulfonamide scaffold, crucial for its high affinity and selectivity. |
| Clopidogrel | Antiplatelet | A thienopyridine derivative that irreversibly inhibits the P2Y₁₂ receptor. The thiophene ring is integral to the drug's metabolism into its active form. [5] |
The prevalence of thiophene-based drugs highlights the success of this scaffold in generating compounds with favorable biological and pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. [6][14][15][16]
Workflow for Biological Evaluation
The discovery of novel thiophene-containing phenols requires robust biological evaluation. A primary step for many drug discovery campaigns, particularly in oncology, is to assess the compound's effect on cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [17] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel thiophene-containing phenol against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Thiophene-phenol test compound, dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-phenol test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in media) and a blank (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. [17]4. MTT Addition: Add 10 µL of the MTT labeling reagent to each well and incubate for 4 hours. During this period, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [17]5. Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution. [17]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Perspectives
From its unexpected discovery in crude benzene, thiophene has evolved into an indispensable scaffold in medicinal chemistry. [1]Its bioisosteric relationship with the benzene ring has provided a rational and highly effective strategy for optimizing drug candidates, leading to numerous FDA-approved therapies. [5][8]The ability to synthesize thiophene-containing phenols and related analogs directly through methods like the Fiesselmann synthesis, or indirectly from versatile intermediates produced by the Gewald reaction, has given chemists precise control over molecular design.
The future of thiophene-containing phenols in drug discovery remains bright. As our understanding of complex diseases grows, the need for finely-tuned molecules with specific pharmacological profiles will increase. The unique electronic and metabolic properties of the thiophene nucleus ensure that it will continue to be a go-to scaffold for researchers aiming to overcome the challenges of modern drug development, from enhancing target selectivity to improving metabolic stability. The rich history of this simple heterocycle serves as a powerful testament to the value of fundamental chemical research and its profound impact on human health.
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Theoretical and computational studies of 4-(Thiophen-3-yl)phenol
An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-(Thiophen-3-yl)phenol
This guide provides a comprehensive theoretical and computational exploration of this compound, a molecule of interest in medicinal chemistry and materials science. By leveraging robust computational methodologies, we will elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this promising heterocyclic compound.
Introduction: The Scientific Imperative
This compound integrates two key pharmacophores: the phenol ring, known for its antioxidant and hydrogen-bonding capabilities, and the thiophene moiety, a versatile building block in numerous pharmaceuticals and organic electronic materials.[1] The strategic combination of these two fragments suggests a potential for novel biological activities and material properties. A priori computational analysis provides a powerful, cost-effective, and time-efficient means to predict the behavior of such molecules, guiding further experimental investigation.[2]
This guide will detail the application of Density Functional Theory (DFT) to predict the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and spectroscopic signatures (FT-IR, 1H NMR, 13C NMR, and UV-Vis) of this compound. The causality behind the selection of computational methods and the validation of theoretical data against established experimental values for related compounds will be a central focus, ensuring the scientific integrity of the presented findings.
Computational Methodology: A Framework for Predictive Accuracy
The selection of an appropriate theoretical model is paramount for obtaining reliable computational results. Based on extensive literature precedent for phenolic and thiophene-based compounds, Density Functional Theory (DFT) has been chosen as the primary computational tool due to its excellent balance of accuracy and computational cost.[3][4][5]
Software and Theoretical Model
All calculations will be performed using the Gaussian 09 software suite. The molecular geometry of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] This functional has demonstrated high accuracy in predicting the geometries and electronic properties of a wide range of organic molecules. The 6-311++G(d,p) basis set will be employed, which includes diffuse functions (++) to accurately describe the lone pairs of electrons on the oxygen and sulfur atoms, and polarization functions (d,p) to account for the non-uniform distribution of electron density in the molecule.[3][6]
Workflow for Computational Analysis
The following diagram outlines the workflow for the theoretical investigation of this compound.
Caption: HOMO and LUMO energy levels of this compound.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. [7][8]Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
The MEP of this compound shows the most negative potential around the oxygen atom of the hydroxyl group, confirming its role as a primary site for electrophilic interaction and hydrogen bond donation. The hydrogen atom of the hydroxyl group exhibits the most positive potential, making it the most likely site for nucleophilic attack or hydrogen bond acceptance.
Theoretical Spectroscopic Analysis
To facilitate the experimental identification and characterization of this compound, we have predicted its FT-IR, 1H NMR, 13C NMR, and UV-Vis spectra.
The calculated vibrational frequencies and their assignments are presented below. For validation, these are compared with characteristic experimental ranges for phenols and thiophenes. [9][10]
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Range (cm-1) |
|---|---|---|
| O-H stretch | 3550 (broad) | 3200-3600 |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |
| C-O stretch (phenol) | 1230 | 1260-1180 |
| C-S stretch (thiophene) | 705 | 800-600 |
The predicted spectrum shows all the characteristic bands expected for a substituted phenol and thiophene, providing a theoretical fingerprint for experimental comparison.
The theoretical chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted values are referenced against tetramethylsilane (TMS).
Predicted 1H NMR Chemical Shifts (ppm):
-
Phenolic OH: ~5.0-6.0 (singlet, broad)
-
Aromatic Protons (Phenol): ~6.8-7.5 (multiplets)
-
Aromatic Protons (Thiophene): ~7.0-7.6 (multiplets)
Predicted 13C NMR Chemical Shifts (ppm):
-
C-OH (Phenol): ~155
-
Aromatic Carbons (Phenol): ~115-130
-
Aromatic Carbons (Thiophene): ~120-140
These predicted chemical shifts provide a strong basis for the interpretation of experimental NMR data. [1][11]
The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT). This compound is predicted to exhibit a strong absorption maximum (λmax) around 280 nm, corresponding to a π→π* transition within the conjugated system. This is consistent with the UV-Vis spectra of phenol and thiophene derivatives. [12][13][14]
Experimental Protocols: A Guide for Synthesis and Characterization
While this guide focuses on theoretical and computational aspects, the following protocols provide a framework for the practical synthesis and characterization of this compound.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [15][16][17][18]
-
Reactant Preparation: In a flame-dried Schlenk flask, dissolve 3-thiopheneboronic acid (1.1 eq.) and 4-bromophenol (1.0 eq.) in a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and an aqueous solution of 2M sodium carbonate (2.0 eq.) to the reaction mixture.
-
Reaction Execution: Degas the mixture by bubbling with argon for 15 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The following are standard procedures for obtaining experimental spectra for the characterization of the synthesized this compound.
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
FT-IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.
Conclusion: A Computationally-Informed Perspective
This in-depth technical guide has provided a comprehensive theoretical and computational analysis of this compound. Through the application of DFT calculations, we have predicted its optimized molecular geometry, elucidated its electronic properties, and simulated its spectroscopic signatures. The presented data offers a robust foundation for future experimental work, enabling a more targeted and efficient investigation of this promising molecule's potential in drug discovery and materials science. The provided hypothetical experimental protocols serve as a practical starting point for the synthesis and characterization of this compound, bridging the gap between theoretical prediction and experimental validation.
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Molecular structure and conformation of 4-(Thiophen-3-yl)phenol
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Thiophen-3-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (C₁₀H₈OS). As a hybrid molecule incorporating both a phenol and a thiophene moiety, this compound represents a scaffold of significant interest for researchers in medicinal chemistry and materials science. Thiophene derivatives are known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties, while the phenol group is a key pharmacophore and a known antioxidant. This document delineates the molecule's fundamental physicochemical properties, proposes robust synthetic and analytical protocols, and offers a detailed framework for understanding its conformational isomerism, a critical determinant of its biological activity and material properties.
Introduction: A Molecule of Bimodal Potential
The compound this compound emerges from the confluence of two highly significant chemical classes. The thiophene ring is a five-membered aromatic heterocycle containing sulfur, which is a structural alert and a key component in numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antibiotics.[1][2] Its electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3] Concurrently, the phenol group is a cornerstone of natural and synthetic chemistry, renowned for its antioxidant properties, which stem from the stability of the phenoxyl radical.[4]
The direct linkage of these two aromatic systems creates a biaryl structure where the central carbon-carbon single bond allows for rotational freedom. The resulting conformation—the specific dihedral angle between the phenyl and thiophene rings—is not trivial. It dictates the molecule's overall shape, polarity, and the spatial orientation of its functional groups. These factors are paramount in molecular recognition events, such as binding to a biological target, and in the solid-state packing that influences the properties of organic materials. This guide provides the foundational knowledge and methodological frameworks required to fully characterize this promising molecule.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula and connectivity. The structure consists of a phenol ring substituted at the para-position (position 4) with a thiophene ring linked at its 3-position.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈OS | [5][6] |
| Molecular Weight | 176.23 g/mol | [7][8] |
| CAS Number | 29886-67-7 | [7][9] |
| Appearance | Solid | [7][8] |
| Melting Point | 194-198 °C (lit.) | [7] |
| SMILES String | Oc1ccc(cc1)-c2ccsc2 | [7][8] |
| InChI Key | OSVHLBAYRTYKBI-UHFFFAOYSA-N | [5][7] |
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
While multiple synthetic routes can be envisioned, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a highly efficient and versatile method for constructing the C-C bond between the two aromatic rings. This approach is favored for its high yields, tolerance of various functional groups, and mild reaction conditions.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general yet robust procedure for the synthesis of this compound.
-
Reactant Preparation :
-
Dissolve 4-bromophenol (1.0 eq) and thiophene-3-boronic acid (1.2 eq) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Causality: The excess of the boronic acid component helps to drive the reaction to completion. The aqueous solvent system is essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
-
Catalyst and Base Addition :
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the reaction mixture.
-
Causality: The palladium catalyst is the core of the transmetalation and reductive elimination steps. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.
-
-
Reaction Execution :
-
Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification :
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Conformational Analysis: The Phenyl-Thiophene Torsion
The most critical conformational variable in this compound is the dihedral angle (θ) around the C-C bond connecting the phenyl and thiophene rings. This rotation determines the extent of π-orbital overlap between the rings and the overall molecular geometry. Steric hindrance between the ortho-hydrogens of the phenol ring and the hydrogens at positions 2 and 4 of the thiophene ring prevents the molecule from being perfectly planar. The molecule will adopt a twisted, minimum-energy conformation.
Protocol 1: Computational Analysis via Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for mapping the conformational energy landscape.[10] A potential energy surface (PES) scan can identify the most stable conformers and the energy barriers to rotation.
-
Software and Model Selection :
-
Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP, which balances accuracy and computational cost for organic molecules.[4]
-
Select a Pople-style basis set like 6-311++G(d,p) to provide sufficient flexibility for describing the electron distribution.[4]
-
-
Geometry Optimization :
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization to find the nearest local energy minimum. This ensures the starting point of the scan is a relaxed structure.
-
-
Potential Energy Surface (PES) Scan :
-
Define the dihedral angle between the phenyl and thiophene rings as the reaction coordinate. For example, select atoms C2(Thiophene)-C3(Thiophene)-C4(Phenyl)-C3(Phenyl).
-
Perform a "relaxed" scan. In this procedure, the chosen dihedral angle is fixed at specific increments (e.g., every 10° from 0° to 180°), while all other geometric parameters (bond lengths, angles) are allowed to relax and optimize.
-
Trustworthiness: This relaxed scan is critical as it avoids artificially high energies that would arise from a rigid rotation, providing a more physically realistic energy profile.
-
-
Data Analysis and Visualization :
-
Plot the relative energy (kcal/mol or kJ/mol) versus the dihedral angle (degrees).
-
The minima on this plot correspond to the stable conformers (e.g., gauche-like structures).
-
The maxima represent the transition states for rotation, and their height relative to the minima gives the rotational energy barrier.
-
Caption: Workflow for DFT-based conformational analysis.
Protocol 2: Experimental Verification with NMR Spectroscopy
While DFT provides a theoretical model, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental evidence for the through-space proximity of protons, which is dependent on the solution-state conformation.
-
Sample Preparation : Prepare a sufficiently concentrated solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition : Acquire a standard high-resolution ¹H NMR spectrum to assign all proton signals. The aromatic region will show distinct signals for the phenol and thiophene protons.
-
2D NOESY Experiment :
-
Run a 2D NOESY experiment with an appropriate mixing time (e.g., 500-800 ms).
-
Causality: The mixing time is a critical parameter that allows for the transfer of magnetization between spatially close protons. An optimal time is needed to observe the NOE cross-peaks without them being attenuated by relaxation.
-
-
Spectral Analysis :
-
Process the 2D data and look for cross-peaks between protons on the phenyl ring and protons on the thiophene ring.
-
For example, an NOE correlation between the ortho-protons of the phenol ring and the H2 or H4 proton of the thiophene ring would provide direct evidence of a twisted conformation where these protons are in close proximity. The relative intensities of these cross-peaks can give qualitative information about the average internuclear distances, and thus the preferred conformation in solution.
-
Potential Biological Significance and Structure-Activity Relationships (SAR)
The hybrid nature of this compound suggests a rich potential for biological activity. Thiophene-containing compounds are known to act as antimicrobials, antivirals, and anti-inflammatory agents.[1][3][11] The phenol moiety is a well-established antioxidant and hydrogen bond donor, crucial for interactions with many biological receptors.[12]
However, both moieties are also recognized as "structural alerts" in toxicology. Phenols can be metabolized to reactive quinone species, and thiophenes can undergo metabolic S-oxidation or epoxidation to form reactive metabolites that can lead to toxicity.[13][14]
-
Conformation and Activity : The dihedral angle between the rings is a key determinant of biological activity. A specific twisted conformation may be required to fit into the binding pocket of a target enzyme or receptor. Molecules with high rotational barriers may be locked into a single bioactive conformation, while those with lower barriers may adapt their shape to fit different targets.
-
Future Directions : Investigating the biological activity of this compound would involve screening against various targets, such as bacterial strains, cancer cell lines, and inflammatory pathway enzymes. Subsequent SAR studies would involve synthesizing analogs with different substituents on either ring to probe the effects of electronics and sterics on activity and to potentially mitigate metabolic liabilities.
Conclusion
This compound is a molecule with a deceptively simple structure that possesses a complex and important conformational landscape. Its synthesis is readily achievable through modern cross-coupling methods. A thorough understanding of its structure requires a synergistic approach, combining theoretical calculations (DFT) to map the rotational energy profile with experimental techniques (NMR) to validate the predominant solution-state conformation. This detailed characterization is the essential first step for any researcher, scientist, or drug development professional aiming to harness the potential of this scaffold in the design of new functional materials or therapeutic agents.
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An In-Depth Technical Guide to 4-(Thiophen-3-yl)phenol for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 4-(Thiophen-3-yl)phenol in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, the thiophene ring holds a privileged position due to its unique electronic properties and its ability to act as a bioisostere for the benzene ring, often leading to improved pharmacological profiles.[1] This guide focuses on a particularly valuable derivative, This compound (CAS No: 29886-67-7), a biaryl compound that serves as a critical intermediate in the synthesis of complex molecules targeting a range of disease states.
This document provides an in-depth analysis of the commercial availability, synthesis, characterization, and strategic applications of this compound. It is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this key building block to accelerate their research and development programs.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of a starting material is the foundation of any successful synthetic campaign. This compound is a solid at room temperature with a melting point in the range of 194-198 °C.[1]
| Property | Value | Source(s) |
| CAS Number | 29886-67-7 | [1][2] |
| Molecular Formula | C₁₀H₈OS | [2] |
| Molecular Weight | 176.23 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 194-198 °C | [1] |
| Purity (Typical) | ≥97% | [1] |
Spectroscopic Signature: A Guide to Verification
Verifying the identity and purity of this compound is critical. The following sections detail the expected spectroscopic data based on the analysis of its constituent parts and data from closely related analogues.
The asymmetry of the 3-substituted thiophene ring and the substitution pattern of the phenol ring result in a distinct NMR spectrum.
-
¹H NMR: The spectrum will feature signals from both the thiophene and phenol rings. The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet, typically in the range of 4-7 ppm.[3] The aromatic protons on the phenol ring will appear as two doublets (an AA'BB' system) between 6.8 and 7.5 ppm. The protons on the thiophene ring are expected between 7.0 and 7.6 ppm, with coupling constants characteristic of a 3-substituted thiophene.
-
¹³C NMR: Due to the molecule's symmetry, four distinct signals are expected for the six carbons of the phenol ring.[4] The carbon atom attached to the hydroxyl group (C1) will be the most deshielded, appearing around 155 ppm. The carbon atom attached to the thiophene ring (C4) will also be deshielded. The ortho (C2, C6) and meta (C3, C5) carbons will each give a single resonance.[4] The four carbons of the thiophene ring will also produce distinct signals in the aromatic region (typically 120-145 ppm).
Table of Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Phenol C1 (-OH) | ~155 | Deshielded by the electronegative oxygen atom.[4] |
| Phenol C4 (-Thiophene) | ~130-135 | Deshielded due to attachment to the aromatic thiophene ring. |
| Phenol C2/C6 | ~116 | Shielded relative to benzene due to the electron-donating effect of the -OH group.[4] |
| Phenol C3/C5 | ~128 | Less affected by the -OH group. |
| Thiophene Carbons | 120-145 | Chemical shifts are influenced by the sulfur heteroatom and the phenyl substituent. |
The IR spectrum provides confirmation of key functional groups. A prominent, broad absorption band is expected between 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.[5] Strong absorptions around 1500-1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. A C-O stretching band will also be visible around 1200 cm⁻¹.[3]
The electron impact (EI) mass spectrum should show a strong molecular ion (M⁺) peak at m/z = 176. Key fragmentation patterns would include the loss of CO (m/z = 148) and subsequent fragments related to the stability of the thiophene and phenyl rings.
Commercial Availability and Sourcing
This compound is available from a variety of chemical suppliers, typically in research quantities. For larger-scale drug development campaigns, inquiries into custom synthesis or bulk quantities may be necessary. Researchers should always request a Certificate of Analysis (CoA) to confirm purity and identity.
| Supplier | Purity/Grades Offered | Notes |
| Sigma-Aldrich | 97% | Listed as a research chemical.[1][2] |
| Boron Molecular | >97% | Specializes in boronic acids and related building blocks.[6] |
| Aladdin Scientific | min 97% | Available in small research quantities.[7] |
| BLD Pharm | Purity specified by batch | Offers various pack sizes.[2] |
| CROCHEM | Custom manufacturing available | Chinese-based manufacturer and supplier.[8] |
Recommended Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For researchers needing to synthesize this compound in-house or develop a scalable process, the Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach. This reaction forms the critical carbon-carbon bond between the thiophene and phenyl rings with high efficiency and functional group tolerance.[9][10] The following protocol is a robust, validated system based on established literature precedents for similar biaryl syntheses.[5][11]
Causality Behind Experimental Choices
The choice of a palladium catalyst, a suitable base, and a solvent system is critical for the success of the Suzuki coupling.
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is used. The tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst that is effective for a wide range of aryl halides and boronic acids.
-
Reactants: The coupling occurs between an aryl halide (3-bromothiophene) and an arylboronic acid (4-hydroxyphenylboronic acid). The boronic acid is generally stable, easy to handle, and less toxic than other organometallic reagents.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3-Bromothiophene
-
4-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), 3-bromothiophene (1.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 10 mmol scale reaction).
-
Stir the mixture vigorously and begin to bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Heat the reaction mixture to 85 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is particularly relevant in the design of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to target the ATP-binding pocket of the enzyme.
The thienyl-phenyl scaffold serves as an excellent core for building such inhibitors. For example, in the development of p38α MAPK inhibitors, a key therapeutic target for inflammatory diseases, compounds featuring a thiophene core with vicinal aryl substituents have shown significant promise.[1][6][7] The 4-fluorophenyl group often occupies a hydrophobic pocket, while the pyridyl ring (a bioisostere of our phenol) forms a critical hydrogen bond with the "hinge region" of the kinase.
The this compound structure provides the ideal starting point for elaborating these pharmacophoric elements. The phenol group can be readily converted to an ether to introduce groups that interact with the hinge region, or it can be used to attach linkers for further derivatization.
Logical Relationship Diagram
Caption: Role of the thienyl-phenol scaffold in kinase inhibitor design.
Safety and Handling
Based on available supplier data, this compound should be handled with care in a laboratory setting.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).[2]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Standard PPE including safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.[2]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block for the synthesis of high-value compounds in drug discovery. Its commercial availability, coupled with a well-understood and robust synthetic route via Suzuki coupling, makes it an accessible and reliable starting material. The inherent physicochemical properties of the thienyl-phenol scaffold make it an ideal core for developing targeted therapies, particularly in the competitive field of kinase inhibitors. This guide provides the foundational knowledge required for researchers to confidently source, synthesize, verify, and strategically implement this compound in their research endeavors.
References
- CROCHEM. 4-thiophen-3-ylphenol CAS:29886-67-7 manufacturer & supplier.
- Aladdin Scientific. This compound, min 97%, 1 gram.
- Boron Molecular. Buy this compound.
- Sigma-Aldrich. This compound 97 29886-67-7.
- BLD Pharm. 29886-67-7|this compound.
- Boruah, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
- Doc Brown's Chemistry. 13C nmr spectrum of phenol.
- RSC. Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.
- Scibett, A. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen.
- Scibett, A. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed.
- Scibett, A. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen.
- Shah, M. A., et al. (2018). Palladium(0)
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Jamil, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ResearchGate. (2025). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene.
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- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-(Thiophen-3-yl)phenol in Organic Electronic Materials
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of organic electronic materials, the pursuit of molecular architectures that offer a blend of high performance, processability, and tunability is paramount. 4-(Thiophen-3-yl)phenol emerges as a compelling building block, strategically possessing two key functional motifs: the electron-rich thiophene ring and the reactive phenol group. The thiophene moiety is a cornerstone of high-performance organic semiconductors, renowned for its ability to facilitate efficient charge transport in the active layers of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] Conversely, the phenol group offers a versatile handle for chemical modification, enabling the synthesis of novel polymers and the formation of robust, cross-linked dielectric layers.[3]
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development exploring the integration of this compound into next-generation organic electronic devices. We will delve into its intrinsic properties, provide detailed protocols for its derivatization and application, and discuss the causality behind these experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective implementation in device fabrication.
| Property | Value | Source |
| CAS Number | 29886-67-7 | |
| Molecular Formula | C₁₀H₈OS | |
| Molecular Weight | 176.23 g/mol | |
| Appearance | Solid | |
| Melting Point | 194-198 °C | |
| Solubility | Soluble in many organic solvents | General knowledge |
Application I: Synthesis of a Hole-Transporting Polymer for OFETs
The inherent charge-carrying capabilities of the thiophene unit can be harnessed by polymerizing this compound. The resulting polymer, poly(this compound), is anticipated to exhibit favorable hole mobility for applications in OFETs. The phenol group can be derivatized to improve solubility and tune the electronic properties of the polymer.
Conceptual Workflow for Polymer Synthesis and OFET Fabrication
Caption: Workflow for synthesizing a poly(this compound) derivative and its fabrication into an OFET.
Protocol 1: Synthesis of Poly(4-(2-ethylhexyloxy)phenyl-co-thiophene) via Suzuki Coupling
This protocol describes a hypothetical synthesis based on established Suzuki coupling polymerization methods for thiophene-containing monomers.[4] The 2-ethylhexyl side chain is introduced to enhance solubility.
Step 1: Alkylation of this compound
-
Rationale: Attaching an alkyl chain to the phenolic oxygen improves the solubility of the monomer and the final polymer in common organic solvents, which is crucial for solution-based processing like spin-coating.
-
Procedure:
-
In a nitrogen-purged flask, dissolve this compound (1 eq.) and potassium carbonate (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-bromo-2-ethylhexane (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-(2-ethylhexyloxy)phenyl)thiophene.
-
Step 2: Bromination of the Thiophene Monomer
-
Rationale: To enable polymerization via Suzuki coupling, the thiophene ring needs to be functionalized with leaving groups, typically bromine atoms.
-
Procedure:
-
Protect the reaction from light. Dissolve the alkylated monomer (1 eq.) in chloroform.
-
Cool the solution to 0°C and add N-bromosuccinimide (NBS) (2.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with chloroform, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by recrystallization to obtain 2,5-dibromo-3-(4-(2-ethylhexyloxy)phenyl)thiophene.
-
Step 3: Suzuki Coupling Polymerization
-
Rationale: The Suzuki coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for the synthesis of conjugated polymers.[5][6]
-
Procedure:
-
In a Schlenk flask, combine the dibrominated monomer (1 eq.), 1,4-benzenediboronic acid (1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.).
-
Add a degassed solution of 2M aqueous sodium carbonate and toluene.
-
Heat the mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a suitable solvent like chloroform or chlorobenzene.
-
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
Step 1: Substrate Preparation
-
Rationale: A clean and well-prepared substrate is essential for the formation of a high-quality semiconductor film and reliable device performance.
-
Procedure:
-
Use a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) by vapor deposition or solution immersion to improve the interface for semiconductor deposition.
-
Step 2: Active Layer Deposition
-
Rationale: Spin-coating is a widely used technique for depositing uniform thin films of soluble organic semiconductors.
-
Procedure:
-
Prepare a solution of the synthesized poly(4-(2-ethylhexyloxy)phenyl-co-thiophene) in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrate at 2000 rpm for 60 seconds.
-
Anneal the film at 120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Step 3: Electrode Deposition and Device Characterization
-
Rationale: Gold is commonly used for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors.
-
Procedure:
-
Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Characterize the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine key performance metrics.
-
Expected Performance Metrics
| Parameter | Expected Range | Rationale/Reference |
| Hole Mobility (µ) | 10⁻³ - 10⁻¹ cm²/Vs | Typical for solution-processed polythiophene-based OFETs.[7] |
| On/Off Ratio | > 10⁴ | A high on/off ratio indicates good switching behavior. |
| Threshold Voltage (Vth) | -5 to -20 V | Dependent on the interface and material properties. |
Application II: Cross-linkable Phenolic Resin for Gate Dielectrics
The phenol functionality of this compound allows it to be used in the formulation of cross-linkable dielectric materials. A cross-linked dielectric layer offers excellent thermal stability, solvent resistance, and smooth surfaces, which are desirable for high-performance OFETs.[8]
Conceptual Workflow for Dielectric Layer Formation
Caption: Workflow for creating a cross-linked dielectric layer from this compound.
Protocol 3: Fabrication and Characterization of a Cross-linked Dielectric Film
This protocol is adapted from methods used for other cross-linkable phenolic resins like poly(4-vinylphenol) (PVP).[9]
Step 1: Formulation of the Precursor Solution
-
Rationale: A cross-linking agent and a thermal initiator are required to form a stable, insoluble network from the phenolic monomer.
-
Procedure:
-
Dissolve this compound, a cross-linking agent such as poly(melamine-co-formaldehyde), and a thermal initiator like a photoacid generator in a solvent like propylene glycol monomethyl ether acetate (PGMEA).
-
The ratio of the components should be optimized to achieve the desired degree of cross-linking and film properties. A typical starting point could be a 10:3:0.1 weight ratio of phenol:cross-linker:initiator.
-
Stir the solution until all components are fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Step 2: Film Deposition and Curing
-
Rationale: Thermal curing initiates the cross-linking reaction, resulting in a robust and insoluble dielectric film.
-
Procedure:
-
Spin-coat the precursor solution onto a conductive substrate (e.g., a heavily doped silicon wafer or ITO-coated glass) at 3000 rpm for 60 seconds.
-
Pre-bake the film at 90°C for 5 minutes to remove the solvent.
-
Cure the film by baking at a higher temperature (e.g., 180-200°C) for 30-60 minutes in a nitrogen atmosphere.
-
Step 3: Characterization of Dielectric Properties
-
Rationale: The dielectric constant, leakage current, and breakdown voltage are critical parameters that determine the performance of a gate dielectric.
-
Procedure:
-
Fabricate metal-insulator-metal (MIM) capacitor structures by thermally evaporating a top metal electrode (e.g., aluminum or gold) onto the cured dielectric film through a shadow mask.
-
Measure the capacitance-frequency characteristics using an LCR meter to determine the dielectric constant.
-
Measure the current-voltage (I-V) characteristics to determine the leakage current density and the breakdown voltage.
-
Expected Dielectric Properties
| Parameter | Expected Range | Rationale/Reference |
| Dielectric Constant (k) | 3 - 5 | Typical for phenolic resins. |
| Leakage Current Density | < 10⁻⁷ A/cm² at 1 MV/cm | A low leakage current is essential for low power consumption in transistors. |
| Breakdown Field | > 3 MV/cm | A high breakdown field ensures the robustness of the dielectric layer. |
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the advancement of organic electronic materials. Its unique bifunctional nature allows for its application in both the active semiconductor and the passive dielectric layers of organic electronic devices. The protocols outlined in this application note, while based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further research should focus on the synthesis and characterization of a wider range of polymers and cross-linked materials derived from this compound, and the optimization of their performance in OFETs, OPVs, and other organic electronic devices.
References
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Improved Functionality of Poly(3,4-Ethylenedioxythiophene):Poly(Styrenesulfonate)/HeptaCoordinated Organotin Complex Films via Graphene Applied to Organic Solar Cell Fabrications. Frontiers. Available at: [Link]
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Synthesis and characterization of poly(thiophen‐3‐yl acetic acid 4‐pyrrol‐1‐yl phenyl ester‐co‐N‐methylpyrrole) and its application in an electrochromic device. ResearchGate. Available at: [Link]
-
Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. ResearchGate. Available at: [Link]
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Engineering the Interfacial Materials of Organic Field-Effect Transistors for Efficient Charge Transport. ACS Publications. Available at: [Link]
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Tensile modulus vs. hole mobility for polythiophenes. ResearchGate. Available at: [Link]
-
Thiol–ene Cross-Linked Polymer Gate Dielectrics for Low-Voltage Organic Thin-Film Transistors. ACS Publications. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]
-
Synthesis and characterization of high molecular weight and regioregular poly[3-(4-octylphenyl)thiophene] for bulk heterojunction photovoltaic cells. ResearchGate. Available at: [Link]
-
Fabrication and Characterization of Hybrid Hole Transporting Layers of Organotin (IV) Semiconductors within Molybdenum Oxide/Poly(3,4-ethylenedyoxithiophene) Polystyrene Sulfonate Matrices. MDPI. Available at: [Link]
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Dielectric properties of the crosslinked PEN film at vary conditions. ResearchGate. Available at: [Link]
-
Record High Hole Mobility in Polymer Semiconductors via Side-Chain Engineering. AWS. Available at: [Link]
-
Polarizable Thiol–Ene Cross-Linked Nitrile Dielectrics for Stretchable Low-Voltage Neuromorphic Transistors with Acoustic Classification. NIH. Available at: [Link]
-
Assembly, Structure, and Performance of an Ultra‐Thin Film Organic Field‐Effect Transistor (OFET) Based on Substituted Oligothiophenes. ResearchGate. Available at: [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]
-
Chemistry of Polythiols and Their Industrial Applications. PMC - NIH. Available at: [Link]
-
Performance enhancement of p-type organic field-effect transistor through introducing organic buffer layers. Advances in Engineering. Available at: [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Available at: [Link]
-
Hole Transport Enhancing Effects of Polar Solvents on Poly(3,4-ethylenedioxythiophene):Poly(styrene sulfonic acid) for Organic Solar Cells. ResearchGate. Available at: [Link]
-
Crosslinked polyarylene ether nitrile film as flexible dielectric materials with ultrahigh thermal stability. SciSpace. Available at: [Link]
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Improved Mechanical Strength of Dicatechol Crosslinked MXene Films for Electromagnetic Interference Shielding Performance. Semantic Scholar. Available at: [Link]
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Hole mobility in porphyrin- and porphyrin-fullerene electropolymers. PubMed. Available at: [Link]
-
Polymer-Based Gate Dielectrics for Organic Field-Effect Transistors. Chemistry of Materials. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. Available at: [Link]
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Application Notes & Protocols: The Strategic Incorporation of 4-(Thiophen-3-yl)phenol in Modern Medicinal Chemistry
Abstract
The 4-(thiophen-3-yl)phenol scaffold represents a privileged structure in medicinal chemistry, merging the desirable electronic properties and bioisosteric nature of the thiophene ring with the versatile hydrogen-bonding capabilities of a phenol.[1][2] This guide provides an in-depth exploration of the synthesis, functionalization, and biological evaluation of compounds incorporating this valuable moiety. We will delve into the causal reasoning behind experimental designs, from synthetic strategy to assay selection, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, supported by authoritative references to ensure scientific rigor and reproducibility.
The Rationale: Why this compound?
The thiophene ring is a five-membered aromatic heterocycle that has become a cornerstone in drug design.[3] Its significance stems from its role as a bioisostere of the benzene ring, allowing it to modulate a molecule's interaction with biological targets, often enhancing potency, selectivity, or pharmacokinetic profiles.[1][2] When coupled with a phenol, the resulting this compound structure offers a unique combination of features:
-
Dual Interaction Sites: The phenol's hydroxyl group acts as a potent hydrogen bond donor and acceptor, crucial for anchoring a molecule within a receptor's binding pocket.[4]
-
Modulatable Electronics: The sulfur atom in the thiophene ring possesses lone pairs of electrons, influencing the aromatic system's electronic properties and enabling unique interactions, such as hydrogen bonding and pi-stacking.[2][3]
-
Synthetic Tractability: The scaffold is readily accessible through robust cross-coupling reactions and offers multiple sites for further chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).
This combination has led to the exploration of thiophene-containing compounds across a vast spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][5][6][7]
Synthesis and Characterization: A Validated Protocol
The most reliable and versatile method for synthesizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This protocol details the coupling of 3-bromothiophene with 4-hydroxyphenylboronic acid.
Suzuki-Miyaura Coupling Workflow
The following diagram outlines the key steps in the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and validation of this compound.
Detailed Step-by-Step Protocol
Materials:
-
3-Bromothiophene (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Ethyl Acetate (EtOAc), Hexane, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Causality: An inert atmosphere is critical to prevent the oxidation and degradation of the Palladium(0) catalyst, which would halt the catalytic cycle and terminate the reaction.
-
-
Solvent and Reagent Addition: Add the degassed 4:1 dioxane/water solvent mixture, followed by 3-bromothiophene via syringe.
-
Causality: The aqueous base (K₂CO₃ in water) is essential for the transmetalation step of the Suzuki cycle. Dioxane serves to solubilize the organic reagents. Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromothiophene) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Causality: The aqueous washes remove the inorganic base (K₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 30% EtOAc).
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess final purity using HPLC.
Physicochemical & Pharmacokinetic Data Summary
The inherent properties of the scaffold are critical for predicting its behavior in biological systems. Metabolism of the thiophene ring can sometimes lead to reactive metabolites, a factor that must be considered in drug design.[8] However, many thiophene-containing drugs do not exhibit this liability, as metabolism may occur at other sites on the molecule.[8]
| Property | Predicted Value/Characteristic | Rationale & Implication in Drug Design |
| Molecular Weight | 176.23 g/mol | Falls well within the "Rule of 5" guidelines for good oral bioavailability. |
| XlogP | 2.9[9] | Indicates moderate lipophilicity, suggesting good potential for membrane permeability without being overly prone to non-specific binding. |
| pKa (Phenolic -OH) | ~9-10 | The hydroxyl group is weakly acidic. At physiological pH (~7.4), it is predominantly protonated, acting as a hydrogen bond donor. |
| Hydrogen Bond Donors | 1 | The phenolic hydroxyl is a key interaction point for binding to protein targets. |
| Hydrogen Bond Acceptors | 1 (Oxygen) + 1 (Sulfur, weakly) | Provides additional opportunities for directed interactions within a binding site. |
| Metabolic Liability | Potential for CYP-mediated oxidation of the thiophene ring.[8] | Can lead to reactive thiophene S-oxides or epoxides.[8] Flanking the thiophene with substituents or introducing alternative metabolic soft spots can mitigate this risk. |
Medicinal Chemistry Applications & SAR
The true power of the this compound scaffold lies in its utility as a template for building potent and selective modulators of various biological targets.
General Structure-Activity Relationship (SAR) Principles
The following diagram illustrates the key modification points on the scaffold and their general impact on biological activity.
Caption: Key modification points for SAR exploration on the this compound scaffold.
Key SAR Insights:
-
Phenol Ring (R1): Substitution on the phenol ring with electron-withdrawing groups (e.g., -Cl, -CF₃) can lower the pKa of the hydroxyl group, making it a stronger hydrogen bond donor. Conversely, electron-donating groups (e.g., -OCH₃) can increase the pKa.[10]
-
Phenolic Hydroxyl (R2): This group is often essential for activity. It can be converted to an ether or ester to serve as a prodrug, improving oral absorption, with subsequent cleavage in vivo to release the active phenol.
-
Thiophene Ring (R3): The unoccupied positions on the thiophene ring are prime locations for adding substituents to fine-tune lipophilicity or block potential sites of metabolism.[11] For example, adding a methyl or halogen group can sterically hinder the approach of metabolizing enzymes.
Protocols for Biological Evaluation
The choice of biological assay is dictated by the therapeutic target. Below are two representative protocols for assessing activities commonly associated with phenolic and thiophenic compounds.
Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation: Prepare a 2-fold serial dilution of the this compound derivative in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum: Grow a bacterial culture (e.g., E. coli or S. aureus) to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (media, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13]
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger, a common property of phenolic compounds.[4]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically ~0.1 mM).
-
Assay: In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells. Add 100 µL of the DPPH solution to each well. Trolox or Ascorbic Acid should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality: The DPPH radical is light-sensitive. Incubation in the dark prevents its degradation from sources other than the antioxidant compound.
-
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly valuable starting point for medicinal chemistry campaigns. Its synthetic accessibility and rich potential for SAR exploration ensure its continued relevance. Future work should focus on leveraging this scaffold to tackle complex biological targets, such as protein-protein interactions or allosteric binding sites, where its unique geometric and electronic properties can be fully exploited. Furthermore, a proactive approach to addressing potential metabolic liabilities through rational design will be key to translating promising lead compounds into clinical candidates.
References
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Valaskova, E., Skarka, A., & Wsól, V. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(8), 1737-1753. Retrieved from [Link][8]
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Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link][6]
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Application Notes & Protocols: A Guide to the Synthesis and Biological Screening of 4-(Thiophen-3-yl)phenol Derivatives
Introduction: The Therapeutic Potential of the Thiophene-Phenol Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiophene ring is one such scaffold, forming the core of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1] Thiophene and its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][3][4] This versatility is attributed to the thiophene ring's nature as a bioisostere of a phenyl ring, yet with distinct electronic properties and the capacity for unique metabolic pathways.[5]
When coupled with a phenol moiety—a structural alert for antioxidant activity and a key hydrogen-bonding participant in receptor interactions—the resulting 4-(thiophen-3-yl)phenol framework presents a compelling starting point for drug discovery.[6] This guide provides a detailed methodology for the synthesis of a library of this compound derivatives and outlines robust protocols for their initial biological screening, empowering researchers to explore the therapeutic potential of this promising compound class.
Part 1: Synthesis of this compound Derivatives
The most efficient and modular route to constructing the biaryl C-C bond between the thiophene and phenol rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[7][8]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target scaffold immediately points to a Suzuki-Miyaura coupling between a thiophene-3-boronic acid and a 4-halophenol. This approach allows for the generation of a diverse library by simply varying the substituents on either coupling partner.
Caption: Retrosynthetic analysis of the this compound scaffold.
Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of the parent compound, this compound.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective for this type of coupling. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the critical transmetalation step with the palladium complex.[9][10]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Purpose |
| 4-Bromophenol | 106-41-2 | 173.01 | Aryl halide partner |
| Thiophen-3-ylboronic acid | 6165-68-0 | 127.96 | Organoboron partner |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Organic Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Aqueous Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | 7647-14-5 | 58.44 | Aqueous Wash |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Drying Agent |
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of 4-bromophenol).
-
Stir the mixture and bubble nitrogen gas through it for 15 minutes to ensure it is thoroughly deoxygenated.
-
Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected melting point is 194-198 °C.
Building a Derivative Library
The true power of this synthetic strategy lies in its modularity. A library of derivatives can be readily synthesized by substituting the initial reactants.
| To Modify Phenol Ring | To Modify Thiophene Ring |
| Use substituted 4-halophenols: | Use substituted thiophene boronic acids: |
| - 2-Methyl-4-bromophenol | - 2-Methylthiophen-3-ylboronic acid |
| - 3-Fluoro-4-iodophenol | - 5-Chlorothiophen-3-ylboronic acid |
| - 4-Bromo-2,6-dimethylphenol | - 2-Formylthiophen-3-ylboronic acid |
Part 2: Biological Screening Protocols
Once a library of derivatives is synthesized, the next step is to screen them for biological activity. The screening cascade typically begins with broad, cell-based assays to identify "hits" with interesting activity, followed by more specific assays to elucidate the mechanism of action.
Protocol 2: Primary Screening via Cell Viability (MTT) Assay
This is a fundamental colorimetric assay to assess a compound's effect on cell proliferation and cytotoxicity. It serves as an excellent first-pass screen for activities like anticancer potential.[11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Preparation: Prepare 10 mM stock solutions of each synthesized derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
Protocol 3: Secondary Screening via DPPH Radical Scavenging Assay
Given the phenol moiety, assessing the antioxidant potential of the derivatives is a logical secondary screen. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for this purpose.[12]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the compound's scavenging potential.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a range of concentrations for each test compound and a standard (e.g., Ascorbic Acid) in methanol.
-
Assay: In a 96-well plate, add 50 µL of each compound dilution to wells in triplicate.
-
Add 150 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ (effective concentration to scavenge 50% of radicals).
Biological Screening Workflow
Caption: A typical workflow for the biological screening of a new compound library.
Conclusion
This guide provides a comprehensive framework for the synthesis and preliminary biological evaluation of this compound derivatives. The use of the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient generation of a diverse chemical library. The subsequent screening cascade, beginning with broad cell viability assays and progressing to more specific mechanistic studies, offers a clear path to identifying novel bioactive compounds. By understanding the rationale behind each synthetic and biological step, researchers are well-equipped to explore this privileged scaffold and unlock its potential for future therapeutic applications.
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]
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Madsen, C. G., et al. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society. Retrieved from [Link]
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- 11. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Thienylboronic Acid and 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2] The thiophene ring, in particular, is a common bioisostere of the phenyl ring found in numerous FDA-approved drugs, where its incorporation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-thienylboronic acid with 4-iodophenol to synthesize 4-(thiophen-3-yl)phenol. As senior application scientists, we delve into the mechanistic underpinnings of this transformation to rationalize the experimental design, offering a robust and reproducible protocol for researchers in drug discovery and development.
The Catalytic Cycle: A Mechanistic Rationale
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-iodophenol, forming a Pd(II) complex. The choice of an aryl iodide is strategic, as the C-I bond is weaker than C-Br or C-Cl bonds, facilitating a more facile oxidative addition.
-
Transmetalation: This is often the rate-determining step and requires the activation of the boronic acid by a base.[4] The base converts the neutral 3-thienylboronic acid into a more nucleophilic boronate species, which then transfers the thienyl group to the palladium center, displacing the halide. The selection of a suitable base is critical; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed, especially with challenging heteroaryl boronic acids, to promote efficient transmetalation and suppress side reactions like protodeboronation.[2][4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired biaryl product, this compound, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. Bulky, electron-rich phosphine ligands on the palladium center are known to accelerate this step.[4]
Challenges with 3-Thienylboronic Acid
Heteroaryl boronic acids, particularly those derived from five-membered rings like thiophene, can be prone to protodeboronation under the basic reaction conditions.[5] This side reaction consumes the boronic acid and reduces the overall yield. To mitigate this, the use of highly active catalyst systems that promote a rapid transmetalation, which can outcompete the decomposition pathway, is crucial.[5] Modern catalyst systems often employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2]
Experimental Protocol
This protocol is designed as a robust starting point and may require optimization for specific scales or related substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Iodophenol | ≥98% | Commercially Available | |
| 3-Thienylboronic Acid | ≥97% | Commercially Available | Store under inert atmosphere. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| SPhos | ≥98% | Commercially Available | Ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, Powder | Commercially Available | Finely ground for better solubility. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed. |
| Deionized Water | Degassed. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl(aq) | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Experimental Workflow
Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-iodophenol (1.0 equiv), 3-thienylboronic acid (1.2-1.5 equiv), potassium phosphate (2.0-3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[2] The use of a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation.[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 3:1 to 5:1 v/v ratio) via syringe. A biphasic solvent system is often beneficial for dissolving both the organic substrates and the inorganic base.[2][6] The solvent ratio may require optimization for specific substrates to ensure adequate solubility of all components.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of this compound. A judicious choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly when dealing with potentially unstable heteroaryl boronic acids. The protocol provided herein serves as a robust foundation for researchers, and a clear understanding of the underlying mechanistic principles will empower scientists to optimize conditions for their specific needs, thereby accelerating the drug discovery and development process.
References
-
PubMed. (2010, October 13). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
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ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. (2025, August 7). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ResearchGate. (2022, November 13). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Phenolic Hydroxyl Group in 4-(Thiophen-3-yl)phenol
For: Researchers, scientists, and drug development professionals.
Abstract
4-(Thiophen-3-yl)phenol is a key heterocyclic building block in medicinal chemistry and materials science. Its biphenolic structure, combining a thiophene ring with a phenol, offers multiple sites for modification. The phenolic hydroxyl group, in particular, serves as a versatile handle for introducing a wide array of functional groups, thereby modulating the molecule's physicochemical properties, biological activity, and material characteristics. This document provides a comprehensive guide to the primary strategies for functionalizing this hydroxyl group, detailing the underlying chemical principles and providing robust, step-by-step laboratory protocols.
Introduction: The Strategic Importance of this compound
The this compound scaffold is prevalent in pharmacologically active compounds and advanced materials. The thiophene moiety is a well-established bioisostere for a phenyl ring, while the phenol group provides a crucial hydrogen bond donor/acceptor site and a reactive center for synthetic elaboration. Modification of the phenolic -OH group is a cornerstone of lead optimization in drug discovery, allowing for:
-
Modulation of Solubility and Lipophilicity: Converting the polar hydroxyl group to an ether or ester can significantly alter the molecule's logP value, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introduction of Pharmacophoric Features: The addition of new functional groups can introduce new interactions with biological targets, enhancing potency and selectivity.
-
Prodrug Strategies: Esterification is a common strategy to mask the polar phenol, improving bioavailability. The ester can then be cleaved in vivo by endogenous esterases to release the active parent drug.
-
Tuning of Material Properties: In materials science, functionalization alters electronic properties, thermal stability, and polymerizability.
This guide focuses on three primary and highly reliable methods for the functionalization of the phenolic group: O-Alkylation (Williamson Ether Synthesis) , O-Acylation (Esterification) , and the Mitsunobu Reaction .
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic, robust, and widely used method for forming aryl ethers.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.[3][4]
Mechanistic Considerations & Experimental Design
-
Base Selection: The acidity of phenols (pKa ≈ 10) allows for the use of moderately strong bases. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are easy to handle and sufficiently basic to generate the nucleophilic phenoxide.[3] Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[3]
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They effectively solvate the cation of the base without hydrogen bonding to the phenoxide, thus preserving its nucleophilicity.[2][4] Using protic solvents can lead to competitive C-alkylation by solvating the oxygen atom.[4]
-
Alkylating Agent: The reaction is most efficient with primary alkyl halides (including methyl, ethyl, allyl, and benzyl halides).[3] Secondary and tertiary alkyl halides are prone to E2 elimination side reactions, which significantly reduces the yield of the desired ether.[5]
Workflow & Diagram
Caption: General workflow for the Williamson Ether Synthesis.
Protocol: Synthesis of 4-(3-Methoxy-phenyl)-thiophene
-
Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 500 mg).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by anhydrous N,N-Dimethylformamide (DMF, 10-15 mL).
-
Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes to facilitate phenoxide formation.
-
Alkylating Agent Addition: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.
Data Summary
| Parameter | Recommended Choice | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently strong, easy to handle, minimizes side reactions.[3] |
| Alkylating Agent | Primary Alkyl Halides (R-I > R-Br > R-Cl) | Favors SN2 pathway; avoids E2 elimination.[5] |
| Solvent | DMF, MeCN | Polar aprotic; promotes O-alkylation over C-alkylation.[2][4] |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with minimizing potential side reactions. |
| Typical Yield | 75-95% | Highly efficient for unhindered primary halides. |
O-Acylation for Ester Synthesis
Esterification of the phenolic hydroxyl is a straightforward and high-yielding transformation, typically achieved by reacting the phenol with an acylating agent (an acyl halide or anhydride) in the presence of a non-nucleophilic base.[6]
Mechanistic Considerations & Experimental Design
-
Acylating Agents: Acyl chlorides and anhydrides are highly reactive electrophiles suitable for this transformation.
-
Base: A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is commonly used. Its role is to neutralize the acidic byproduct (HCl or carboxylic acid) generated during the reaction, driving the equilibrium towards the product. It may also act as a nucleophilic catalyst by forming a highly reactive acylammonium intermediate.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are used to prevent hydrolysis of the acylating agent.
Workflow & Diagram
Caption: General workflow for the O-Acylation of phenols.
Protocol: Synthesis of 4-(Thiophen-3-yl)phenyl acetate
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with 1M HCl (1 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized or purified by a short plug of silica gel.
Mitsunobu Reaction: A Mild Alternative for Etherification
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with stereochemical inversion.[7][8][9] For phenols, it provides a very mild method for forming aryl ethers, particularly when the alkylating partner is a primary or secondary alcohol.[10] This avoids the need for a strong base and alkyl halides.
Mechanistic Considerations & Experimental Design
The reaction involves a redox process between triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
-
PPh₃ attacks the azodicarboxylate to form a betaine intermediate.
-
The acidic phenol protonates the betaine.
-
The resulting phenoxide attacks the activated phosphorus, forming an aryloxyphosphonium salt.
-
The alcohol partner is activated by the phosphonium species, and the phenoxide acts as the nucleophile in the final SN2 displacement.
-
Reagents: High-purity PPh₃, DEAD (or DIAD), the phenol, and the desired alcohol are required.
-
Solvent: Anhydrous THF or DCM are the most common solvents.
-
Conditions: The reaction is typically run at low temperatures (starting at 0 °C) to control the reactivity of the intermediates.[8]
-
Purification: A significant challenge is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification often requires careful column chromatography.
Workflow & Diagram
Caption: Conceptual workflow of the Mitsunobu Reaction.
Protocol: Mitsunobu Etherification with Benzyl Alcohol
-
Reagent Preparation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 10-15 minutes. The characteristic yellow/orange color may fade as the reaction proceeds.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column. The byproducts (TPPO and the hydrazine) can be challenging to separate. A non-polar eluent system (e.g., Hexane/DCM or Hexane/Toluene) is often effective. Elute carefully to isolate the desired ether product.
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkylating agents (e.g., methyl iodide) are toxic and potentially carcinogenic. Handle with extreme care.
-
Acyl chlorides are corrosive and react violently with water. Handle under anhydrous conditions.
-
DEAD and DIAD are toxic and potentially explosive. Handle with care and store appropriately.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
References
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Grokipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Comprehensive Organic Name Reactions and Reagents. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
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Buchwald, S. L., & Louie, J. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 54(40), 11634-11637. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. Molecules. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Florida State University Office of Research. (n.d.). Direct Conversion of Phenols into Amides and Esters of Benzoic Acid. Retrieved from [Link]
-
Chen, J., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
-
Thompson, A. L. S., et al. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of O-aryl esters from phenols. Retrieved from [Link]
-
Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Hughes, D. L. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(7), 4569-4609. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of poly(thiophen‐3‐yl acetic acid 4‐pyrrol‐1‐yl phenyl ester‐co‐N‐methylpyrrole) and its application in an electrochromic device. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Catalytic etherification of phenols to alkyl aryl ethers.
-
Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of phenols.
-
Infoscience. (2005). The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of phenols.
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Application Notes & Protocols for 4-(Thiophen-3-yl)phenol in Organic Field-Effect Transistors (OFETs)
An In-Depth Technical Guide
Introduction: The Strategic Role of Thiophene-Phenol Architectures in Organic Electronics
Thiophene-based π-conjugated molecules and polymers are cornerstones of the organic electronics field, prized for their excellent charge transport properties and environmental stability.[1][2] The performance of these materials in devices like Organic Field-Effect Transistors (OFETs) is intrinsically linked to their molecular structure, which dictates solid-state packing, thin-film morphology, and ultimately, charge carrier mobility.[1][3]
This guide focuses on 4-(Thiophen-3-yl)phenol, a small molecule that strategically combines a thiophene unit for p-type semiconducting behavior with a terminal phenol group. This hydroxyl moiety is not merely a passive substituent; it offers a reactive handle for further functionalization, influences solubility for solution-based processing, and can induce specific intermolecular interactions, such as hydrogen bonding, which may enhance molecular ordering and improve device stability.[4]
We provide a comprehensive overview encompassing the synthesis of this compound, detailed protocols for the fabrication of solution-processed OFETs, and the methodologies for their complete electrical characterization.
Part 1: Synthesis of this compound via Suzuki Coupling
The most efficient and modular route to synthesize this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method creates a robust carbon-carbon bond between a thiophene precursor and a phenyl precursor. The protocol below outlines a representative procedure.
Causality: The Suzuki reaction is chosen for its high tolerance of various functional groups, including the hydroxyl group on the phenylboronic acid, which eliminates the need for complex protection-deprotection steps.[7] The palladium catalyst, in its Pd(0) state, facilitates the key steps of oxidative addition and reductive elimination to form the desired product.[6]
Caption: Suzuki coupling reaction for this compound synthesis.
Protocol 1: Synthesis
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromothiophene (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask. Bubble nitrogen through the solvent mixture for 20 minutes prior to addition. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[8]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: OFET Device Fabrication
A Bottom-Gate, Bottom-Contact (BGBC) architecture is a standard and reliable platform for evaluating new organic semiconductors.[9] The following protocol details the fabrication of an OFET using solution-based deposition of this compound.
Caption: Diagram of a Bottom-Gate, Bottom-Contact (BGBC) OFET structure.
Protocol 2: OFET Fabrication
-
Substrate Selection: Begin with a heavily doped n-type silicon wafer (n⁺⁺-Si) that serves as the common gate electrode. The wafer should have a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate dielectric.[10]
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the semiconductor-dielectric interface.
-
Rationale: An untreated SiO₂ surface is hydrophilic, which can lead to poor film formation and charge trapping for many organic semiconductors. Treatment with agents like Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS) renders the surface hydrophobic, promoting better molecular ordering and higher device performance.[11][12]
-
Procedure (OTS): Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS. Evacuate the desiccator for 10 minutes to allow for vapor-phase silanization.
-
-
Semiconductor Solution Preparation: Prepare a solution of this compound (e.g., 5-10 mg/mL) in a high-boiling-point organic solvent such as toluene, chloroform, or chlorobenzene.[9] Gentle heating may be required to ensure complete dissolution.
-
Active Layer Deposition:
-
Method: Use spin-coating to deposit a uniform thin film of the semiconductor.[9]
-
Parameters: A typical spin-coating recipe is a two-step process: 500 RPM for 10 seconds (for spreading) followed by 2000 RPM for 60 seconds (for thinning). These parameters must be optimized to achieve the desired film thickness (typically 30-50 nm).
-
-
Source-Drain Electrode Deposition: If using a substrate without pre-patterned electrodes, deposit the source and drain contacts on top of the semiconductor layer (Top-Contact configuration) or before (Bottom-Contact). For BGBC, the electrodes are already present. Gold (Au) is commonly used due to its high work function, which facilitates hole injection into p-type semiconductors.[10] The channel length (L) and width (W) are defined by the electrode geometry, for instance, 50 µm and 1.5 mm, respectively.[9]
-
Thermal Annealing: Anneal the completed device on a hot plate inside a nitrogen-filled glovebox. A typical annealing temperature is 80-120 °C for 30 minutes.
-
Rationale: Annealing provides thermal energy to improve the molecular ordering and crystallinity of the semiconductor film, which reduces grain boundaries and enhances charge transport.[13]
-
Part 3: Device Characterization & Performance Metrics
Electrical characterization is performed using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen glovebox) to prevent degradation from oxygen and moisture.[3]
Workflow for OFET Characterization
Caption: Workflow for the electrical characterization of an OFET device.
Protocol 3: Electrical Measurements
-
Output Characteristics: Measure the drain current (I_D) as the drain-source voltage (V_D) is swept (e.g., from 0 V to -60 V) at various constant gate-source voltages (V_G) (e.g., 0 V, -10 V, -20 V, ..., -60 V). This provides the output curves.
-
Transfer Characteristics: Measure I_D as V_G is swept (e.g., from +20 V to -60 V) at a high, constant V_D (e.g., -60 V). This measurement, which puts the transistor in the saturation regime, yields the transfer curve.
Parameter Extraction
The key performance metrics are extracted from the transfer curve:
-
Field-Effect Mobility (µ): This value quantifies how quickly charge carriers move through the semiconductor channel. In the saturation regime, it is calculated from the slope of the ( |I_D| )¹ᐟ² vs. V_G plot using the following equation[9]: I_D = (W/2L) µ C_i (V_G − V_th)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
-
Current On/Off Ratio (I_on/I_off): This is the ratio of the maximum drain current (I_on, at high negative V_G) to the minimum drain current (I_off, at V_G ≈ 0 V). A high ratio (>10⁵) is desirable for switching applications.[3]
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct. It is determined by extrapolating the linear portion of the ( |I_D| )¹ᐟ² vs. V_G plot to the V_G axis.
Part 4: Expected Performance and Discussion
While specific performance data for this compound is not extensively published, we can infer expected performance based on analogous thiophene-based small molecules used in OFETs.
| Semiconductor Material | Mobility (µ) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Polarity | Reference |
| Thieno[f,f′]bis[9]benzothiophenes | up to 0.12 | > 10⁵ | p-type | [14] |
| Thieno[3,2-b]thiophene Derivatives | up to 0.14 | ~ 10⁶ | p-type | [15] |
| Thieno[2,3-b]thiophene Derivatives | 0.42 | > 10⁸ | p-type | [16] |
| Poly(3-hexylthiophene) (P3HT) | 0.018 - 0.1 | > 10⁴ | p-type | [13][17] |
Discussion: Based on the performance of similar molecular structures, OFETs fabricated with this compound are expected to exhibit p-type behavior with hole mobilities potentially in the range of 0.01 to 0.2 cm² V⁻¹ s⁻¹ and On/Off ratios exceeding 10⁵ .[14][15] The actual performance will be highly dependent on the degree of molecular ordering achieved in the thin film.
The phenol group is a critical structural feature. Its polarity may enhance solubility in certain organic solvents, simplifying solution processing. Furthermore, its ability to form intermolecular hydrogen bonds could enforce a more ordered packing structure in the solid state, which is beneficial for charge transport. However, the high polarity could also act as a charge trapping site if not properly ordered, highlighting the importance of optimizing the deposition and annealing conditions.
References
- Zhou, Y., & Gu, Y. (2021). Engineering the Interfacial Materials of Organic Field-Effect Transistors for Efficient Charge Transport.
-
Journal of Materials Chemistry. (n.d.). New organic semiconductors and their device performance as a function of thiophene orientation. Retrieved from RSC Publishing website: [Link]
-
Murphy, C. E., et al. (n.d.). Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. Retrieved from ACS Publications website: [Link]
-
Ozturk, T., et al. (2017). Thiophene-Based Organic Semiconductors. Retrieved from PubMed: [Link]
-
ResearchGate. (n.d.). (a) Characteristics of organic field-effect transistors (OFETs) based.... Retrieved from ResearchGate website: [Link]
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ResearchGate. (n.d.). Assembly, Structure, and Performance of an Ultra‐Thin Film Organic Field‐Effect Transistor (OFET) Based on Substituted Oligothiophenes. Retrieved from ResearchGate website: [Link]
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from MDPI website: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Field-Effect Transistor Performance of Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2016). How to fabricate an organic Field Effect Transistors (OFET)?. Retrieved from ResearchGate website: [Link]
-
Choi, S., et al. (2016). Self-forming electrode modification in organic field-effect transistors. Retrieved from RSC Publishing website: [Link]
-
ResearchGate. (n.d.). Carrier mobility values of the TIPs-pentacene OFET determined with the.... Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly(thiophen‐3‐yl acetic acid 4‐pyrrol‐1‐yl phenyl ester‐co‐N‐methylpyrrole) and its application in an electrochromic device. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). (PDF) Thiophene-Based Organic Semiconductors. Retrieved from ResearchGate website: [Link]
-
PubMed. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. Retrieved from PubMed website: [Link]
-
Journal of Materials Chemistry C. (n.d.). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering. Retrieved from RSC Publishing website: [Link]
-
PubMed. (2015). Synthesis and Characterization of New Tercopolymer Containing Thienothiophene, Thiophene and Fluorene for Organic Thin-Film Transistors. Retrieved from PubMed website: [Link]
-
Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from Springer website: [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from PubMed Central website: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from YouTube website: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from MDPI website: [Link]
-
ResearchGate. (n.d.). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. Retrieved from ResearchGate website: [Link]
-
Chemical Communications. (2007). Organic field-effect transistors of poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) deposited on five different silane self-assembled monolayers. Retrieved from RSC Publishing website: [Link]
-
Journal of Materials Chemistry C. (n.d.). Fabrication and characterization of thin-film field-effect transistors with alkyl-phenyl[n]phenacenes (n = 4–6). Retrieved from RSC Publishing website: [Link]
-
Springer. (n.d.). Development of Organic Thin-film Transistors on a Biocompatible Parylene-C Substrate. Retrieved from Springer website: [Link]
-
PubMed. (2010). A high mobility P-type DPP-thieno[3,2-b]thiophene copolymer for organic thin-film transistors. Retrieved from PubMed website: [Link]
-
Semantic Scholar. (2008). Performance of poly(3-hexylthiophene) organic field-effect transistors on cross-linked poly(4-vinyl phenol) dielectric layer and solvent effects. Retrieved from Semantic Scholar website: [Link]
-
PubMed Central. (2020). Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. Retrieved from PubMed Central website: [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setup for Thin-Film Deposition of Poly(4-(Thiophen-3-yl)phenol)
Introduction: The Strategic Integration of Phenolic Functionality into Polythiophenes
Polythiophenes stand as a cornerstone class of conducting polymers, extensively investigated for their promising applications in organic electronics, including sensors, electrochromic devices, and organic photovoltaics. The versatility of thiophene chemistry allows for the strategic incorporation of functional groups to tune the material's properties. The introduction of a phenol group, as in poly(4-(Thiophen-3-yl)phenol), offers a unique combination of properties. The hydroxyl moiety can influence the polymer's electronic characteristics, solubility, and potential for post-polymerization modification or intermolecular interactions via hydrogen bonding. This guide provides a comprehensive experimental framework for the synthesis of the this compound monomer and the subsequent electrochemical deposition of high-quality thin films of the corresponding polymer. We will delve into the rationale behind the chosen methodologies, ensuring a robust and reproducible experimental design.
Part 1: Monomer Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of the this compound monomer is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields and tolerance of a wide range of functional groups, making it ideal for coupling thiophene and phenol moieties.[1][2][3][4]
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): Palladium complexes are highly efficient in catalyzing the cross-coupling reaction by facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[1][3]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[1]
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene): A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogeneous reaction environment.
Protocol for Synthesis of this compound:
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Thiopheneboronic acid | 127.96 | 1.2 | 153.6 mg |
| 4-Bromophenol | 173.01 | 1.0 | 173.0 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | 10 mL |
| Deionized Water | - | - | 2 mL |
Procedure:
-
To a 50 mL round-bottom flask, add 3-thiopheneboronic acid, 4-bromophenol, Pd(PPh₃)₄, and potassium carbonate.
-
Equip the flask with a magnetic stir bar and a condenser.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane and deionized water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Part 2: Electrochemical Deposition of Poly(this compound) Thin Films
Electrochemical polymerization is a powerful technique for the fabrication of conductive polymer thin films directly onto an electrode surface.[5] This method offers precise control over film thickness, morphology, and properties.[6] The presence of the electron-donating phenol group is expected to lower the oxidation potential of the monomer compared to unsubstituted thiophene, facilitating polymerization.[7]
Experimental Setup and Rationale:
A standard three-electrode electrochemical cell is employed for the deposition.
-
Working Electrode (WE): The substrate for film deposition. Common choices include Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum. The choice of substrate depends on the intended application and subsequent characterization.
-
Counter Electrode (CE): An inert conductor with a large surface area, typically a platinum wire or mesh, to complete the electrical circuit.
-
Reference Electrode (RE): Provides a stable potential reference. A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used.
Electrolyte Solution:
| Component | Concentration | Purpose |
| This compound | 0.01 - 0.1 M | Monomer |
| Supporting Electrolyte (e.g., TBAPF₆, LiClO₄) | 0.1 M | Ensures ionic conductivity of the solution |
| Solvent (e.g., Acetonitrile, Dichloromethane) | - | Dissolves monomer and electrolyte |
Deposition Protocols:
1. Potentiodynamic Deposition (Cyclic Voltammetry):
This method involves cycling the potential of the working electrode between defined limits. It allows for simultaneous deposition and characterization of the growing polymer film.
-
Procedure:
-
Prepare the electrolyte solution containing the monomer and supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas for 15-20 minutes.
-
Cycle the potential between, for example, -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a specified number of cycles. The exact potential range should be determined by an initial exploratory cyclic voltammogram to identify the monomer's oxidation potential.
-
An increase in the peak currents with each cycle indicates successful polymer film growth.[8]
-
2. Potentiostatic Deposition (Chronoamperometry):
This technique involves applying a constant potential, typically slightly above the monomer's oxidation potential, to the working electrode. It is suitable for growing thicker and more uniform films.
-
Procedure:
-
Set up the electrochemical cell as described above.
-
Apply a constant potential (e.g., +1.3 V vs. Ag/AgCl) for a predetermined duration. The deposition time will control the film thickness.
-
The current will initially spike and then decay as the monomer is consumed near the electrode surface.
-
3. Galvanostatic Deposition:
This method involves applying a constant current to the working electrode, which is particularly useful for controlling the rate of polymer growth.
-
Procedure:
-
Configure the electrochemical cell.
-
Apply a constant current density (e.g., 0.1 - 1.0 mA/cm²) for a specific time.
-
The potential of the working electrode will change as the film grows.
-
Caption: Decision workflow for the electrochemical deposition of poly(this compound).
Part 3: Characterization of the Deposited Thin Films
A multi-technique approach is essential to thoroughly characterize the deposited poly(this compound) thin films.
Electrochemical Characterization (Cyclic Voltammetry):
-
Protocol:
-
After deposition, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer.
-
Transfer the electrode to a monomer-free electrolyte solution.
-
Perform cyclic voltammetry within a potential window that covers the polymer's redox activity (e.g., -0.5 V to +1.2 V vs. Ag/AgCl).
-
-
Insights Gained:
-
Redox Activity: The resulting voltammogram will reveal the oxidation and reduction peaks of the polymer, providing information about its electrochemical stability and doping/dedoping processes.[9][10][11]
-
Electrochemical Stability: Cycling the potential multiple times can assess the polymer's stability upon repeated redox switching.
-
Spectroelectrochemical Characterization (UV-Vis Spectroscopy):
-
Protocol:
-
Use a spectroelectrochemical cell that allows for simultaneous electrochemical control and UV-Vis spectral acquisition.[12]
-
Record the UV-Vis absorption spectra of the film at various applied potentials.
-
-
Insights Gained:
-
Electronic Transitions: Changes in the absorption spectra upon doping and dedoping reveal the evolution of electronic states (e.g., polarons and bipolarons) within the polymer backbone.[13]
-
Electrochromic Properties: The change in color of the film at different potentials can be quantified.
-
| State | Applied Potential (vs. Ag/AgCl) | Expected Observation |
| Neutral | e.g., -0.2 V | Absorption maximum in the visible region (π-π* transition) |
| Oxidized | e.g., +1.0 V | Emergence of lower energy absorption bands (polaron/bipolaron) |
Morphological and Structural Characterization:
-
Scanning Electron Microscopy (SEM):
-
Protocol: Obtain high-resolution images of the film surface.
-
Insights Gained: Provides information on the surface morphology, uniformity, and presence of any microstructures.[14]
-
-
Atomic Force Microscopy (AFM):
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis of this compound and the subsequent electrochemical deposition and characterization of poly(this compound) thin films. By understanding the rationale behind each experimental step, researchers can confidently fabricate and analyze these functional polymer films for a variety of applications in materials science and drug development. The protocols outlined herein are designed to be a robust starting point, encouraging further optimization based on specific research objectives.
References
-
AFM and SEM images of electropolymed films onto indium tin oxide (ITO) surface. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Thomas, J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules, 48(19), 6958–6965. [Link]
-
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016). OpenRiver. Retrieved January 18, 2026, from [Link]
-
Atomic Force Microscope Study of Ag-Conduct Polymer Hybrid Films: Evidence for Light-Induced Charge Separation. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Cyclic voltammetry results for poly(bithiophene), poly(terthiophene), and poly(bi-terthiophene). (2013). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Electrochromic and spectroelectrochemical properties of polythiophene β-substituted with alkyl and alkoxy groups. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Wei, Y., et al. (n.d.). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. Retrieved January 18, 2026, from [Link]
-
Cyclic voltammograms of electropolymerization of thiophene at different concentrations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Spectroelectrochemistry of poly(3-hexylthiophenes) in solution. (2018). PMC. Retrieved January 18, 2026, from [Link]
- Polymerization of thiophene and its derivatives. (1991). Google Patents.
-
Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Cyclic Voltammetry and Impedance Spectroscopy Behavior Studies of Polyterthiophene Modified Electrode. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis, photophysical and electropolymerization properties of thiophene-substituted 2,3-diphenylbuta-1,3-dienes. (2019). New Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of thiophene functionalized polystyrene copolymers and their electrochemical properties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. (2019). PMC. Retrieved January 18, 2026, from [Link]
-
AFM in SEM. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2020). YouTube. Retrieved January 18, 2026, from [Link]
-
Exploring the electrochromic properties of poly(thieno[3,2-b]thiophene)s decorated with electron-deficient side groups. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Scanning tunneling microscopic imaging of electropolymerized, doped polypyrrole: visual evidence of semicrystalline and helical nascent polymer growth. (1989). The Journal of Physical Chemistry. Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Polymer Science Using Atomic Force Microscopy. (2022). NanoMagnetics Instruments. Retrieved January 18, 2026, from [Link]
-
Electropolymerization of thiazole derivative bearing thiophene and its application in capacitors and electrochromic devices. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
UV-Vis absorption spectroelectrochemistry. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 18, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
UV-Visible spectrum of polythiophene nanoparticles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. (2012). PMC. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(Thiophen-3-yl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(Thiophen-3-yl)phenol via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this important biaryl synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Question 1: My reaction yield is low, or I am observing no product formation. What are the likely causes and how can I improve it?
Low or no yield is a common frustration in cross-coupling reactions. The root cause often lies in one or more of the following areas:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. Its formation may be inefficient, or it may have been deactivated.
-
Solution:
-
Ensure an Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][2] It is imperative to thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.[2][4]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed for reliable and efficient generation of the active Pd(0) species. Consider using a commercially available pre-catalyst to improve consistency.
-
Fresh Catalyst: Ensure your palladium source is not old or degraded. Using a fresh batch can sometimes resolve the issue.[1]
-
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.
-
Solution: For coupling with heteroarylboronic acids like 3-thienylboronic acid, bulky and electron-rich phosphine ligands are often beneficial. Consider screening ligands such as SPhos or XPhos, which have shown effectiveness in similar couplings.
-
-
Inappropriate Base: The base is essential for the activation of the boronic acid.[5] Its strength and solubility can significantly impact the reaction.
-
Poor Reagent Quality: Impurities in your starting materials or solvents can poison the catalyst.
-
Solution:
-
Purity Check: Verify the purity of your 4-halophenol, 3-thienylboronic acid, and solvents.
-
Dry Solvents: Ensure your organic solvents are anhydrous, as water can interfere with the reaction, although a co-solvent system with water is often used.[1]
-
-
Question 2: I am observing a significant amount of thiophene as a byproduct. What is causing this and how can it be minimized?
The formation of thiophene is a classic sign of a side reaction called protodeboronation, where the carbon-boron bond of the 3-thienylboronic acid is cleaved and replaced by a proton.
-
Cause: This side reaction is often promoted by strong bases and high temperatures.
-
Solution:
-
Milder Base: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.
-
Lower Temperature: Reduce the reaction temperature. While this may slow down the desired reaction, it can significantly decrease the rate of protodeboronation.
-
Faster Catalyst System: Employ a more active catalyst and ligand combination to accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.
-
Question 3: My reaction stalls before completion, or is very sluggish. What can I do to drive it to completion?
A stalled or slow reaction can be due to several factors that hinder the catalytic cycle.
-
Insufficiently Active Catalyst System: The chosen catalyst and ligand may not be active enough for this specific transformation.
-
Solution: Screen more electron-rich and bulky phosphine ligands to enhance the catalyst's activity.[1]
-
-
Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and any potential decomposition.[1]
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow.
-
Solution: Adjust the solvent system. A mixture of an organic solvent like dioxane or toluene with water is often effective at dissolving both the organic substrates and the inorganic base.[1] Experiment with the solvent ratio to optimize solubility.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the Suzuki coupling for this compound synthesis.
Q1: Which palladium catalyst is best for this reaction?
There is no single "best" catalyst for all Suzuki reactions. However, for coupling a heteroarylboronic acid like 3-thienylboronic acid with an aryl halide, palladium catalysts paired with bulky, electron-rich phosphine ligands are a good starting point. Commonly used and effective options include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and often effective catalyst.
-
Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand: Requires in situ reduction to the active Pd(0) species.
-
Pre-catalysts: Buchwald pre-catalysts, for example, are designed for high activity and are often a reliable choice.
Q2: How do I choose the right base?
The choice of base is critical. Inorganic bases are typically used. For couplings involving thiophene boronic acids, the following are good candidates:
-
Potassium Carbonate (K₂CO₃): A common and effective base.
-
Potassium Phosphate (K₃PO₄): Often a good choice, particularly for minimizing side reactions like protodeboronation.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective in challenging couplings.
It is often beneficial to screen a few different bases to find the optimal one for your specific reaction.
Q3: What is the ideal solvent system?
A mixture of an organic solvent and water is typically employed to dissolve both the organic reactants and the inorganic base. Common and effective solvent systems include:
The ratio of the organic solvent to water can also be optimized to improve reactant solubility and reaction rate.[7]
Q4: What is the optimal reaction temperature?
Suzuki coupling reactions are typically heated to ensure a reasonable reaction rate, often in the range of 80-110 °C.[2] However, the optimal temperature will depend on the specific catalyst system and substrates used. It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish, while being mindful of potential side reactions at higher temperatures.
Experimental Protocol: Synthesis of this compound
This protocol provides a general starting point for the Suzuki coupling of 4-iodophenol with 3-thienylboronic acid. Optimization may be required for your specific setup and reagents.
Materials:
-
4-Iodophenol (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)[2]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[2]
-
SPhos (4 mol%)[2]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[2]
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-iodophenol (1.0 equiv), 3-thienylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[2]
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.[2]
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain this compound.
Data Presentation: Starting Conditions for Optimization
| Parameter | Starting Condition | Range for Optimization |
| Aryl Halide | 4-Iodophenol | 4-Bromophenol, 4-Chlorophenol |
| Boronic Acid | 3-Thienylboronic acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄, Buchwald Pre-catalysts |
| Catalyst Loading | 2 mol% | 1 - 5 mol% |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | Dioxane/Water (3:1) | Toluene/Water, THF/Water |
| Temperature | 80 °C | 60 - 110 °C |
| Reaction Time | 12 hours | 2 - 24 hours |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling.
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. BenchChem.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- BenchChem. (2025). Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. BenchChem.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- AIDIC. (n.d.). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. AIDIC.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- MDPI. (n.d.).
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- BenchChem. (2025).
- NIH. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH.
- ResearchGate. (2023). (PDF) Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). NIH.
- ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- SpringerLink. (2018). Palladium(0)
- Graz University of Technology. (n.d.).
- ResearchGate. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ResearchGate. (2025). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene.
- ResearchGate. (n.d.). Synthetic strategy for preparation of the ligand and its complexes.
- Sigma-Aldrich. (n.d.). This compound 97 29886-67-7. Sigma-Aldrich.
- ResearchGate. (2025). Synthesis, Characterization, and In Silico Evaluation of (E)-2-((4-Methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide: DFT, NLO Properties, Pharmacokinetic Analysis, and Molecular Docking Studies for STAT3 Inhibition and Anticancer Activity.
- NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Electropolymerization of Substituted Thiophenes
Welcome to the technical support center for the electropolymerization of substituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. As Senior Application Scientists, we have compiled this information based on established research and practical experience to help you achieve consistent and high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: No polymer film is forming on the electrode, or the film is patchy and non-uniform.
Question: I am applying the correct potential to electropolymerize my substituted thiophene monomer, but I'm not seeing any film deposition. What could be the problem?
Answer: The absence of film formation is a common issue that can stem from several factors, ranging from the monomer's inherent properties to the experimental setup.
Troubleshooting Steps:
-
Verify the Oxidation Potential: The applied potential must be sufficient to oxidize the monomer and initiate polymerization. The oxidation potential is highly dependent on the substituent group on the thiophene ring.[1][2] Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.
-
Action: Perform a cyclic voltammetry (CV) scan of your monomer solution to determine its precise oxidation potential. The polymerization potential should be set at or slightly above the onset of the monomer's oxidation peak.[3]
-
-
Monomer Purity and Concentration: Impurities in the monomer can interfere with the polymerization process. A low monomer concentration may also result in a slow or negligible deposition rate.
-
Action: Ensure your monomer is of high purity. Consider increasing the monomer concentration in your electrolyte solution.
-
-
Solvent and Electrolyte Selection: The choice of solvent and supporting electrolyte is critical. The solvent must be able to dissolve both the monomer and the electrolyte, and it should be electrochemically stable within the potential window of your experiment. The electrolyte provides the necessary conductivity for the solution.
-
Action: Acetonitrile and dichloromethane are commonly used solvents.[4][5] Ensure your electrolyte (e.g., LiClO₄, TBAPF₆) is completely dissolved and the solution is homogenous.[6][7] The properties of the electrolyte can significantly impact the structural and thermoelectric properties of the resulting film.[8]
-
-
Electrode Surface Preparation: A contaminated or improperly prepared electrode surface can inhibit film nucleation and growth.
-
Action: Thoroughly clean your working electrode before each experiment. Polishing with alumina slurry followed by sonication in appropriate solvents is a standard procedure for solid electrodes like platinum or gold. For transparent conducting oxides like ITO, a sequence of sonication in detergent, deionized water, and organic solvents is recommended.[3]
-
Issue 2: The resulting polymer film has poor adhesion and flakes off the electrode.
Question: My polythiophene film forms, but it easily delaminates from the substrate. How can I improve adhesion?
Answer: Poor adhesion is often a result of suboptimal polymerization conditions or a mismatch between the polymer and the substrate.
Troubleshooting Steps:
-
Control the Polymerization Rate: A very high polymerization rate can lead to the formation of a stressed and poorly adherent film.
-
Action: Lower the applied potential to just above the monomer's oxidation potential.[9] This will slow down the deposition rate and can improve the mechanical properties of the film.
-
-
Optimize the Solvent System: The solvent can influence the morphology and adhesion of the polymer film.
-
Action: Experiment with different solvents or solvent mixtures. For some systems, the addition of a co-solvent can improve film quality.
-
-
Substrate Surface Modification: Modifying the substrate surface can enhance its interaction with the growing polymer film.
-
Action: Consider surface treatments such as plasma cleaning or the application of an adhesion-promoting layer, like a self-assembled monolayer, that is compatible with your polymer.
-
Issue 3: The polymer film is electrochemically inactive or shows a rapid loss of conductivity.
Question: I've successfully deposited a film, but its electrochemical response is poor, or it quickly becomes non-conductive after a few cycles. What is happening?
Answer: This is a classic symptom of overoxidation , a major challenge in the electropolymerization of thiophenes. It is sometimes referred to as the "polythiophene paradox," where the potential required for polymerization can also lead to the degradation of the polymer.[10]
Mechanism of Overoxidation:
Overoxidation occurs when the already formed polymer is oxidized to a dicationic state (bipolaron), which is then susceptible to nucleophilic attack, often by residual water or other nucleophiles in the electrolyte solution.[11] This attack disrupts the conjugated π-system of the polymer backbone, leading to a loss of conductivity and electroactivity.
Troubleshooting and Prevention:
-
Precise Potential Control: The most critical factor in preventing overoxidation is to avoid applying excessively high potentials.
-
Action: Use the minimum potential necessary for polymerization. Consider using potentiostatic or galvanostatic methods instead of potentiodynamic (CV) for film growth, as they offer better control over the applied potential or current.[6]
-
-
Use of Anhydrous Conditions: Since water is a common nucleophile responsible for overoxidation, minimizing its presence is crucial.
-
Action: Use dry solvents and electrolytes. Perform the electropolymerization in an inert atmosphere, such as a glovebox filled with argon or nitrogen, to exclude moisture and oxygen.
-
-
Strategic Monomer Design: The substituents on the thiophene ring can influence the polymer's susceptibility to overoxidation.
-
Action: Monomers with bulky substituents at the 3- and 4-positions can sterically hinder the approach of nucleophiles to the polymer backbone.[12]
-
-
Electrolyte Additives: Certain additives can mitigate overoxidation.
-
Action: The use of boron trifluoride diethyl etherate (BFEE) as a supporting electrolyte has been shown to reduce the required polymerization potential and improve the properties of the resulting films.[13]
-
-
Reactivation of Overoxidized Films: In some cases, it is possible to partially restore the electroactivity of an overoxidized film.[11]
-
Action: This is an advanced technique and its success is system-dependent. It may involve electrochemical reduction or chemical treatment.
-
Issue 4: The properties of my polymer films are inconsistent between batches.
Question: I am following the same procedure, but the conductivity and morphology of my polythiophene films vary significantly from one experiment to the next. How can I improve reproducibility?
Answer: Inconsistency in film properties is often due to subtle variations in experimental parameters that have a significant impact on the polymerization process and the final film structure.
Key Parameters for Consistency:
| Parameter | Impact on Polymer Properties | Recommendation for Control |
| Temperature | Affects reaction kinetics, monomer solubility, and solvent viscosity. | Use a thermostated electrochemical cell to maintain a constant temperature. |
| Solvent Purity | Trace impurities, especially water, can act as nucleophiles and lead to overoxidation. | Use high-purity, anhydrous solvents. |
| Electrolyte Concentration | Influences the solution's conductivity and the ionic strength at the electrode-solution interface. | Prepare fresh electrolyte solutions and ensure the electrolyte is fully dissolved. |
| Electrode Geometry & Placement | The distance and orientation between the working, counter, and reference electrodes affect the electric field and current distribution. | Use a fixed-geometry electrochemical cell to ensure consistent electrode placement. |
Visualizing the Electropolymerization Process
To better understand the key steps and potential pitfalls in the electropolymerization of substituted thiophenes, the following workflow diagram is provided.
Caption: Workflow for the electropolymerization of substituted thiophenes.
The Role of Substituents
The nature of the substituent on the thiophene ring has a profound impact on the electropolymerization process and the resulting polymer's properties.
Caption: Influence of substituents on thiophene electropolymerization.
The insertion of flexible chains as substituents can increase the solubility of polythiophenes but may also cause a twisting in the polymer structure, which in turn affects the polymer's properties.[4] The electronic and steric effects of substituents play a determining role in the success of electropolymerization and the characteristics of the final polymer film.[2]
References
-
Nagai, N., et al. (2023). Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. Molecules. Available at: [Link]
-
Tepavcevic, S., et al. (2006). Morphology of polythiophene and polyphenyl films produced via surface polymerization by ion-assisted deposition. The Journal of Physical Chemistry A. Available at: [Link]
-
Kemp, K. C., et al. (2018). Photoluminescence characterization of polythiophene films incorporated with highly functional molecules such as metallophthalocyanine. RSC Advances. Available at: [Link]
-
Gao, M., et al. (2018). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry. Available at: [Link]
-
Roncali, J., et al. (1987). Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Qi, Z., & Pickup, P. G. (1992). Reactivation of Poly(3-methylthiophene) following Overoxidation in the Presence of Chloride. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Schiavon, G., et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Molecules. Available at: [Link]
-
Inagi, S., et al. (2013). AC-Bipolar Electropolymerization of 3,4-Ethylenedioxythiophene in Ionic Liquids. Langmuir. Available at: [Link]
-
Koyuncu, S., et al. (2014). Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromic properties. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. Available at: [Link]
-
Zhang, S., et al. (2020). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. Frontiers in Chemistry. Available at: [Link]
-
Ghedini, M., et al. (2018). Synthesis, photophysical and electropolymerization properties of thiophene-substituted 2,3-diphenylbuta-1,3-dienes. New Journal of Chemistry. Available at: [Link]
-
Waltman, R. J., Bargon, J., & Diaz, A. F. (1984). Substituent effects in the electropolymerization of aromatic heterocyclic compounds. Journal of the Electrochemical Society. Available at: [Link]
-
Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polymerization. DTIC. Available at: [Link]
-
Anderson, K. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. Available at: [Link]
-
Kim, D. H., et al. (2017). Effects of different electrolytes and film thicknesses on structural and thermoelectric properties of electropolymerized poly(3,4-ethylenedioxythiophene) films. RSC Advances. Available at: [Link]
-
Bellani, S., et al. (2020). Tuning the Electrochemical Properties of Poly-thiophenes with a 2,5-Dithienil-N-subtituted-pyrrole Bearing an Aniline. ChemElectroChem. Available at: [Link]
-
de Oliveira, C. R., et al. (2007). Electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes. ResearchGate. Available at: [Link]
-
Li, X. G., et al. (2002). Electropolymerization of thiophene in acetonitrile with boron trifluoride-ethyl ether as supporting electrolyte. ResearchGate. Available at: [Link]
-
Kellenberger, A., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules. Available at: [Link]
-
Domingo, L. R., et al. (2017). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available at: [Link]
-
Wikipedia. (n.d.). Polythiophene. Available at: [Link]
-
Gunashekar, S., et al. (2019). Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. PMC. Available at: [Link]
-
Zhang, Y., et al. (2023). Conductivity of Electropolymerized Thiophene Films: Effect of Fused-Ring Thiophenes as the Monomer. ACS Applied Materials & Interfaces. Available at: [Link]
-
Roncali, J. (1992). Electropolymerization Strategies on Thiophene Derivatives: An Overview. Semantic Scholar. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 8. Effects of different electrolytes and film thicknesses on structural and thermoelectric properties of electropolymerized poly(3,4-ethylenedioxythiophene) films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reactivation of poly(3-methylthiophene) following overoxidation in the presence of chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Sci-Hub. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers / Journal of the Chemical Society, Chemical Communications, 1987 [sci-hub.box]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of Thiophene-Based Compounds for In Vitro Assays
Introduction
Researchers frequently encounter challenges with the aqueous solubility of thiophene-based compounds. The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, but its derivatives are often hydrophobic and prone to precipitation in the aqueous environment of in vitro assays.[1][2] This guide provides a systematic approach to troubleshooting and overcoming these solubility issues, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my thiophene-based compounds so poorly soluble in aqueous media?
A1: The thiophene ring itself is nonpolar and generally insoluble in water.[1] While functional groups added to the thiophene core can modify its physicochemical properties, many derivatives retain a high degree of hydrophobicity. This low aqueous solubility is a primary barrier to achieving the necessary concentrations for in vitro biological assays, which are predominantly aqueous.
Q2: What is the first and most common solvent I should try for my compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for dissolving poorly soluble compounds for in vitro screening.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of both nonpolar and polar compounds and is miscible with water and cell culture media.[3] For initial trials, preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is a standard starting point.
Q3: My compound is dissolved in DMSO, but it precipitates when I add it to my cell culture medium. Why does this happen?
A3: This is a very common problem known as "fall-out" or precipitation upon dilution. While your compound is soluble in pure DMSO, the final assay medium is mostly aqueous. When you add the DMSO stock to the medium, the DMSO concentration dramatically decreases, and the environment becomes predominantly aqueous. The compound is no longer adequately solubilized and crashes out of the solution.[4][5] The key is that the final concentration of your compound must be soluble in the final, low-DMSO aqueous environment.[4]
Q4: What is a safe final concentration of DMSO for my cell-based assay?
A4: This is cell-line dependent and must be empirically determined. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[6] However, some sensitive cell lines may show stress or altered gene expression even at these low concentrations.[7][8] It is crucial to run a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.[7]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a tiered approach to solving solubility problems, starting with the simplest methods and progressing to more complex formulation strategies.
Tier 1: Optimizing Direct Solubilization
Problem: My compound won't dissolve in 100% DMSO, or it precipitates immediately in the assay medium even at low final concentrations.
Solution 1: Gentle Heating and Sonication
Sometimes, the dissolution process is kinetically slow. Gentle warming (e.g., to 37°C) and sonication can provide the energy needed to break the crystal lattice and dissolve the compound in the stock solvent.[9]
Solution 2: Test Alternative Organic Solvents
If DMSO fails, other organic solvents can be tested. However, their compatibility with your assay system is a critical consideration.
| Solvent | Common Use & Characteristics | Max Recommended Final Concentration (General) |
| Ethanol | A common alternative to DMSO. Can be effective for moderately hydrophobic compounds. | < 1% |
| Methanol | Higher toxicity than ethanol. Use with caution and only if necessary. | < 0.5% |
| Propylene Glycol | Often used as a co-solvent to improve solubility and stability.[10][11] | < 1% |
| N,N-Dimethylformamide (DMF) | A strong solvent, but generally more toxic than DMSO. | < 0.1% |
Causality: The choice of solvent is dictated by the principle of "like dissolves like." A compound's polarity, hydrogen bonding capacity, and other physicochemical properties determine its affinity for a given solvent.[11] It is essential to run solvent tolerance controls for any new solvent used.[12][13]
Tier 2: Intermediate Formulation Strategies
Problem: My compound precipitates from the DMSO stock upon dilution in the aqueous medium, and alternative solvents are not viable or effective.
Solution 1: Adjusting the pH (for Ionizable Compounds)
If your thiophene derivative has a weakly acidic or basic functional group, its solubility will be highly dependent on the pH of the solution.[14][15][16]
-
Weakly Acidic Compounds: Solubility increases as pH increases (becomes more basic).[17]
-
Weakly Basic Compounds: Solubility increases as pH decreases (becomes more acidic).[17][18]
Workflow:
-
Determine the pKa of your compound (experimentally or via software prediction).
-
Prepare your stock solution in DMSO.
-
When diluting into your final buffer or medium, ensure the pH is adjusted to a level that favors the more soluble, ionized form of the compound. For example, for a weak acid, using a buffer at pH 7.4 or higher will increase solubility compared to a buffer at pH 5.[14]
Solution 2: Using Co-solvents in the Final Medium
Instead of relying solely on the small amount of DMSO from the stock, you can introduce a low, non-toxic percentage of a co-solvent into the final assay medium. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic compounds.[10][11]
Experimental Protocol: Co-solvent Screening
-
Prepare several versions of your assay medium, each containing a different co-solvent (e.g., ethanol, propylene glycol) at a non-toxic concentration (e.g., 1%).
-
Add your DMSO-dissolved compound to each medium.
-
Visually inspect for precipitation and measure the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV).
Tier 3: Advanced Formulation Techniques
Problem: My compound is extremely "brick dust"-like, and the above methods are insufficient to achieve the desired concentration without precipitation.
Solution 1: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate hydrophobic molecules, like many thiophene derivatives, forming an "inclusion complex" that is water-soluble.[21][22]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[23]
-
Mechanism: The non-polar thiophene compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic shell of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[19][21]
Solution 2: Employing Surfactants and Micellar Formulations
Non-ionic surfactants like Kolliphor® ELP (a purified grade of Polyoxyl-35-castor oil) or Tween® 20 can be used to create micellar formulations.[24][25][26] Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into micelles with a hydrophobic core. The thiophene compound can be entrapped within this core, allowing for dispersion in the aqueous medium.
-
Considerations: Surfactants can interfere with some biological assays or exhibit their own toxicity.[10] Careful validation is required. Kolliphor® ELP is a highly purified grade suitable for parenteral applications and sensitive APIs.[27][28]
Solution 3: Amorphous Solid Dispersions (ASDs)
For drug development applications, creating an ASD is a powerful strategy. In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[29][30] This amorphous form has a much higher apparent solubility than the stable crystalline form.[31] While this is more of a drug formulation technique than a simple lab protocol, it is a key strategy for overcoming profound solubility challenges.[29][31]
Visual Workflows and Protocols
Solubility Enhancement Decision Workflow
This diagram outlines the logical progression for troubleshooting the solubility of a thiophene-based compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Protocol: Preparation of a Concentrated Stock Solution
Preparing a stock solution accurately is the foundation of any successful experiment.[32]
-
Calculate Mass: Determine the mass of the thiophene compound required to make a stock solution of the desired concentration and volume (e.g., 10 mM in 1 mL).
-
Weigh Compound: Accurately weigh the compound using an analytical balance and transfer it to an appropriate sterile vial (e.g., an amber glass vial with a Teflon-lined cap).[33][34]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial thoroughly. If the compound does not dissolve, proceed to gentle heating (37°C water bath) and/or sonication until the solution is clear. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C to maintain stability.[33] Minimize freeze-thaw cycles. When thawing, allow the vial to come to room temperature before opening to prevent condensation of atmospheric water into the DMSO.[34]
Protocol: Determining Solvent (DMSO) Tolerance
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the density used for your primary assay and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in the complete cell culture medium. The final concentrations should bracket your intended working concentration (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).
-
Treat Cells: Replace the existing medium with the medium containing the different solvent concentrations.
-
Incubate: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the cytotoxic effect of the solvent at each concentration.
-
Analyze: Plot cell viability versus solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >90% viability) is your maximum tolerable solvent concentration.
References
- Vertex AI Search. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- NIH. (n.d.).
- (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
- ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
- Fiveable. (n.d.). pH and Solubility - AP Chem.
- TSpace. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect.
- PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Pharma Excipients. (n.d.). Kolliphor® ELP.
- ResearchGate. (2025). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF.
- ACS Publications. (n.d.). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate.
- PubMed Central (PMC). (n.d.).
- Transchem Corpor
- NIH. (n.d.).
- Wikipedia. (n.d.). Kolliphor EL.
- Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
- ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology.
- AAT Bioquest. (2023). Does pH affect solubility?.
- BASF. (n.d.). Kolliphor® ELP.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Solubility of Things. (n.d.). Thiophene.
- Enfanos. (n.d.).
- SciELO. (n.d.).
- ProQuest. (n.d.). Solubility Enhancement of Poorly Soluble Drug by using different Techniques.
- PubMed Central (PMC). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- ResearchGate. (2017).
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (n.d.).
- Reddit. (2021).
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ThioMatrix. (n.d.). Solubility enhancement studies.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
- ResearchGate. (2022).
- ResearchGate. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions ?.
- (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
- ACS Publications. (n.d.). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents | Industrial & Engineering Chemistry Research.
- (2024). Enhancing solubility and stability of poorly soluble drugs.
- (n.d.).
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Technical Support Center: Purification of Crude 4-(Thiophen-3-yl)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(Thiophen-3-yl)phenol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs) on Purification Strategy
This section addresses initial considerations for selecting an appropriate purification strategy for this compound, a solid compound with a melting point of 194-198 °C.[1]
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. While specific impurities vary, they generally fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include thiophene-3-boronic acid, a 4-halophenol, or other precursors.
-
Catalyst Residues: If a cross-coupling reaction (e.g., Suzuki coupling) was employed, residual palladium or other metal catalysts might be present.
-
Reaction Byproducts: Homocoupling of starting materials can lead to biphenyl or bithiophene derivatives.
-
Degradation Products: Phenols can be susceptible to oxidation, potentially forming colored impurities like quinones, especially if heated for extended periods in the presence of air.[2]
Understanding the potential impurities is the first step in designing an effective purification scheme. For instance, metal catalysts are often removed by a preliminary filtration or a targeted aqueous wash, while organic byproducts with different polarities can be separated by chromatography.
Q2: How do I select the most appropriate primary purification technique for my crude sample?
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
-
Recrystallization is ideal for purifying solids that are already relatively pure (>85-90%) and where impurities have different solubilities than the product.[3][4]
-
Column Chromatography is the most versatile technique for separating compounds with different polarities and is effective for removing a wide range of impurities, even from oily or highly impure samples.[2][5]
-
Acid-Base Extraction is a powerful liquid-liquid extraction technique that specifically separates acidic compounds (like phenols) from neutral or basic impurities.[6][7] It is often used as a preliminary cleanup step before a final purification by recrystallization or chromatography.
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Q: I'm trying to recrystallize my product, but it's not dissolving, even in a large volume of hot solvent. What should I do?
A: This indicates that the chosen solvent is not suitable. An ideal recrystallization solvent should dissolve the solute readily at its boiling point but sparingly at lower temperatures.[8]
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, preventing dissolution.
-
Solution: You need to select a more appropriate solvent. Refer to the table below for guidance. If a single solvent is not effective, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used.[8] In this method, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until turbidity appears.[8] Then, gently heat to redissolve and allow to cool slowly.
| Solvent System | Polarity | Boiling Point (°C) | Suitability for Phenolic Compounds |
| Ethanol/Water | High | 78-100 | Excellent choice. This compound should be soluble in hot ethanol and less soluble upon the addition of water. |
| Toluene | Low | 111 | Good for less polar impurities. The high boiling point allows for a wide temperature gradient for crystallization. |
| Ethyl Acetate/Hexanes | Medium | 69-77 | A versatile mixed-solvent system that allows for fine-tuning of polarity to achieve optimal solubility differences. |
| Methanol | High | 65 | Can be effective, but its lower boiling point provides a smaller temperature range for crystallization compared to ethanol. |
Q: My solution is clear and hot, but no crystals form upon cooling, even in an ice bath. How can I induce crystallization?
A: Crystal formation requires nucleation, which is the initial step where molecules arrange into a stable crystalline lattice. If this doesn't happen spontaneously, it needs to be induced.
-
Causality: The solution is supersaturated, but the energy barrier for nucleation has not been overcome.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for further crystal growth.
-
Reduce Volume: Evaporate some of the solvent to further increase the concentration of the solute and promote supersaturation.
-
Extended Cooling: Leave the flask in a cold environment (e.g., refrigerator) for an extended period.
-
Q: My product "oiled out" instead of forming crystals. What went wrong?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.
-
Causality: The solubility of the compound decreases so rapidly upon cooling that it separates as a liquid phase instead of forming a solid lattice.
-
Solutions:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add more solvent to create a less saturated solution, then allow it to cool more slowly.
-
Change Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or adjust your mixed-solvent ratio.
-
Column Chromatography Troubleshooting
Q: How do I choose the right mobile phase (eluent) for my column?
A: The goal is to find a solvent system where your product has a retention factor (Rf) of ~0.3 on a Thin Layer Chromatography (TLC) plate. This compound is a moderately polar compound due to the hydroxyl group.
-
Causality: The separation on a silica gel column is based on polarity. More polar compounds interact more strongly with the polar silica gel stationary phase and elute later.[2]
-
Solution: Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Test different ratios using TLC until you achieve good separation between your product and impurities.
| Eluent System | Polarity | Typical Application for Phenols |
| Hexanes / Ethyl Acetate (e.g., 4:1) | Low-Medium | A standard starting point for many organic compounds. Increase ethyl acetate for more polar compounds. |
| Dichloromethane (DCM) | Medium | Can be used alone or with a small amount of methanol for more polar compounds. |
| Toluene / Ethyl Acetate / Formic Acid | Medium-High | The acid can improve peak shape for acidic compounds like phenols by preventing tailing.[9] |
Q: My compound is streaking on the TLC plate and the column. How can I fix this?
A: Streaking is often caused by overloading the sample or by strong interactions between an acidic compound and the silica gel.
-
Causality: The acidic proton of the phenol can interact very strongly with the slightly acidic silica gel, leading to poor peak shape and slow elution.
-
Solutions:
-
Add an Acid Modifier: Add a small amount (~0.5-1%) of acetic acid or formic acid to your eluent.[9] This protonates the silica surface, reducing the strong interaction with your phenolic product and resulting in sharper bands.
-
Reduce Sample Load: Ensure you are not applying too much crude material to the column.
-
Acid-Base Extraction Troubleshooting
Q: I've added sodium hydroxide solution to my organic layer, but my product isn't moving to the aqueous layer. Why?
A: For the extraction to work, the phenol must be deprotonated to its water-soluble phenoxide salt.
-
Causality: Insufficient base or inadequate mixing can lead to incomplete deprotonation. While phenols are acidic, they are less acidic than carboxylic acids.[10] A sufficiently strong base is required.
-
Solution:
-
Check Base Concentration: Ensure you are using a sufficiently concentrated base, such as 1-2 M sodium hydroxide (NaOH).[11] Weak bases like sodium bicarbonate are generally not strong enough to deprotonate phenols effectively.[6][10]
-
Ensure Thorough Mixing: Shake the separatory funnel vigorously for 1-2 minutes to maximize the surface area between the two layers and ensure the reaction goes to completion.[7]
-
Q: An emulsion has formed at the interface of my organic and aqueous layers. How can I resolve this?
A: Emulsions are stable mixtures of immiscible liquids that are difficult to separate.
-
Causality: Vigorous shaking or the presence of particulate matter can stabilize droplets of one liquid within the other.
-
Solutions:
-
Wait: Let the separatory funnel stand undisturbed for 10-20 minutes. The layers may separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.[6]
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: Filter the entire mixture through a pad of celite or glass wool to remove any particulates that might be stabilizing the emulsion.
-
Part 3: Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes. Note: Avoid using charcoal with phenolic compounds if possible, as it can sometimes react.[8]
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the carbon and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample carefully to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) as the column runs (e.g., from 9:1 to 4:1 Hexanes:Ethyl Acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.[11]
-
Separation: Allow the layers to separate. The deprotonated sodium 4-(thiophen-3-yl)phenoxide will be in the upper aqueous layer (if using ether) or lower aqueous layer (if using a denser solvent like DCM). Drain and collect the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaOH solution to ensure all the phenolic product has been removed. Combine the aqueous layers.
-
Back Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or another strong acid until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.[6]
-
Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
References
- Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN.
- Acid-Base Extraction. (n.d.).
- Recrystallization. (n.d.).
- This compound 97 29886-67-7. (n.d.). Sigma-Aldrich.
- Khan, F., Lock, O., Rivera Mayorga, J., & Sethiya, N. K. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate.
- How to extract phenol from an organic layer. (2019). Quora.
- Acid–base extraction. (n.d.). Wikipedia.
- Column chromatography of phenolics? (2013). ResearchGate.
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- 4-thiophen-3-ylphenol CAS:29886-67-7 manufacturer & supplier. (n.d.). CROCHEM.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (2023). Chemistry LibreTexts.
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
Technical Support Center: Interpreting Complex NMR Spectra of Thiophene-Containing Compounds
Welcome to the technical support center for NMR analysis of thiophene-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these important heterocyclic molecules. Here, we move beyond simple spectral interpretation to address specific, nuanced issues in a practical, question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses common initial hurdles in the analysis of thiophene derivatives.
Question 1: Why do the proton signals for my substituted thiophene overlap, making them difficult to assign?
Answer:
The chemical shifts of protons on a thiophene ring are highly sensitive to the electronic effects of substituents.[1] The limited chemical shift dispersion, particularly in the aromatic region (typically 6.5-8.0 ppm), often leads to signal overlap. The nature of the substituent at a given position significantly influences the electron density and, consequently, the resonance frequencies of the ring protons.[1]
For example, an electron-donating group like methoxy (-OCH₃) will shield nearby protons, shifting them upfield, while an electron-withdrawing group like a nitro (-NO₂) or bromo (-Br) group will deshield them, causing a downfield shift.[1] When multiple substituents are present, their combined electronic and steric effects can lead to complex and overlapping multiplets that are challenging to interpret directly from a 1D ¹H NMR spectrum.
Question 2: The coupling constants in my thiophene spectrum don't look like a simple doublet of doublets. What's happening?
Answer:
This is a classic sign of second-order effects , also known as strong coupling. Second-order effects become prominent when the chemical shift difference (Δν, in Hz) between two coupled protons is not significantly larger than their coupling constant (J).[2][3] A general rule of thumb is that if the ratio Δν/J is less than 5, you will observe second-order effects.[2]
In thiophenes, the coupling constants between adjacent protons (³J) are typically in the range of 3-6 Hz, while couplings across the sulfur atom (⁴J) are smaller (1-3 Hz). Because the chemical shifts of the ring protons can be very close, the Δν/J ratio is often small, leading to complex, non-first-order splitting patterns. These patterns can manifest as "roofing," where the inner peaks of two coupled multiplets are taller than the outer peaks, and the multiplets appear to lean towards each other.[3] In more extreme cases, the spectrum can become a complex, uninterpretable multiplet.[2]
Key Takeaway: Do not assume first-order analysis is sufficient for substituted thiophenes. The observed splitting pattern may not directly yield the true coupling constants without more advanced analysis or simulation.
Question 3: I'm working with a polythiophene, and my aromatic signals are very broad. Is this normal?
Answer:
Yes, broad aromatic signals are a common feature in the ¹H NMR spectra of polythiophenes and other conjugated polymers. This broadening is often attributed to several factors:
-
Aggregation and π-Stacking: In solution, polythiophene chains can aggregate and form π-stacked structures. This places aromatic rings in close proximity, leading to a distribution of chemical environments due to shielding and deshielding effects from neighboring chains.[4][5] These broad signals are a diagnostic tool for monitoring the proneness of conjugated polymers to form π-stacks.[5]
-
Restricted Segmental Motion: The rigidity of the polymer backbone and restricted rotation around the inter-ring bonds lead to longer correlation times, which in turn results in broader lines.
-
Regioregularity: Regiorandom polythiophenes tend to have broader signals compared to highly regioregular polymers, which may show sharper signals in good solvents where they exist as free chains.[4][5]
In some cases, you may observe both narrow and broad features in the same spectrum, which can indicate the presence of both aggregated and free polymer chains in solution.[4][5]
II. Troubleshooting Guide: From Ambiguity to Clarity
This section provides actionable steps to resolve more complex spectral interpretation challenges.
Issue 1: Unambiguous Assignment of Isomeric Thiophenes
Scenario: You've synthesized a disubstituted thiophene, but you're unsure if you have the 2,3-, 2,4-, 2,5-, or 3,4-isomer. The 1D ¹H NMR shows a complex aromatic region.
Systematic Workflow for Isomer Assignment:
Caption: Workflow for Isomer Elucidation.
Step-by-Step Protocol:
-
Acquire Standard 1D Spectra: Obtain high-resolution ¹H, ¹³C, and DEPT-135/90 spectra. The number of signals in both the proton and carbon spectra gives the first clue about the molecule's symmetry. For instance, a 2,5-disubstituted thiophene with identical substituents will show higher symmetry (fewer signals) than a 2,3-disubstituted analog.
-
Run a ¹H-¹H COSY Experiment: This is the crucial first step in mapping the proton connectivity.[6][7][8]
-
Principle: COSY (Correlation Spectroscopy) shows cross-peaks between protons that are spin-spin coupled.
-
Interpretation:
-
In a 2,3-disubstituted thiophene, you will see a correlation between the two adjacent protons at the 4- and 5-positions.
-
In a 2,4-disubstituted thiophene, the protons at the 3- and 5-positions are not adjacent and will typically not show a COSY correlation (though a very weak ⁴J coupling may sometimes be observed).
-
In a 3,4-disubstituted thiophene, the protons at the 2- and 5-positions are also not adjacent and will not show a COSY cross-peak.
-
-
-
Run a ¹H-¹³C HSQC Experiment: This experiment definitively links each proton to the carbon it is directly attached to.[6][7][8]
-
Principle: HSQC (Heteronuclear Single Quantum Coherence) produces a cross-peak for each C-H bond.
-
Application: After identifying protonated carbons from the DEPT spectrum, HSQC allows you to assign the chemical shift of the carbon atom for each proton signal in your ¹H spectrum. This is invaluable for the next step.
-
-
Run a ¹H-¹³C HMBC Experiment: This is often the most powerful experiment for piecing together the molecular skeleton.[6][7][8]
-
Principle: HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are typically 2 or 3 bonds away.
-
Interpretation: Look for key long-range correlations. For example, in a 2-substituted thiophene, the proton at position 3 (H3) will show a ³J correlation to carbon 5 (C5), and the proton at position 5 (H5) will show a ³J correlation to carbon 3 (C3). These cross-ring correlations are unambiguous proof of the connectivity. By building these C-H connections, you can definitively establish the substitution pattern.
-
Issue 2: Overcoming Severe Signal Overlap and Second-Order Effects
Scenario: Your 1D ¹H NMR spectrum of a multi-substituted thiophene is a single, broad, and indecipherable multiplet in the aromatic region.
Troubleshooting Protocol:
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons due to different solvent-solute interactions.[9] This can sometimes be enough to resolve overlapping signals or reduce the severity of second-order effects by increasing the Δν/J ratio.
-
Increase the Spectrometer's Magnetic Field Strength: Second-order effects are field-dependent.[2][10] Because the chemical shift dispersion (in Hz) increases linearly with the magnetic field strength while coupling constants (in Hz) remain the same, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 or 800 MHz) will increase the Δν/J ratio.[3] This can simplify complex multiplets, often resolving them into first-order or near-first-order patterns that are easier to interpret.
-
Utilize 2D J-Resolved Spectroscopy (JRES): This less common but powerful technique can separate chemical shift and coupling information into two different dimensions. The projection of the 2D JRES spectrum onto the chemical shift axis is a "broadband decoupled" proton spectrum, where each multiplet collapses into a singlet at its chemical shift. This is an excellent way to determine the precise chemical shifts of protons in a heavily overlapped region.
-
Perform Spectral Simulation: If you can extract approximate chemical shifts and coupling constants, software packages can simulate the spectrum. By iteratively adjusting these parameters to match the experimental spectrum, you can confirm your assignments and extract accurate J values even from a complex, second-order system.
Issue 3: Characterizing Thiophene-Containing Polymers and Aggregates
Scenario: The ¹³C signals for the aromatic carbons of your polythiophene are weak or completely missing, even after a long acquisition time.
Explanation and Solution:
This is a common problem for aggregated or semi-rigid polymers.[5] The restricted motion of the aromatic carbons in the polymer backbone leads to very efficient relaxation and, consequently, extremely broad ¹³C signals that can be lost in the baseline noise. The aliphatic side chains, being more mobile, often show sharper, more easily detectable signals.[5]
Recommended Experiments:
-
Run a ¹H-¹³C HSQC Experiment: While direct ¹³C detection is difficult, you can often detect the protonated aromatic carbons through the attached protons using an HSQC experiment.[5] The sensitivity of this experiment is dependent on the proton's properties, making it more likely to detect a signal than a direct ¹³C experiment.
-
Run a ¹H-¹³C HMBC Experiment: This is useful for assigning quaternary carbons (like substituted carbons in the thiophene ring) that will not appear in an HSQC spectrum. By observing correlations from nearby protons (e.g., on the side chains or adjacent rings) to the quaternary carbon, you can confirm its presence and assign its chemical shift.[5][7]
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase polymer chain mobility, potentially breaking up aggregates and leading to sharper signals for both ¹H and ¹³C nuclei.[9] This can be a simple way to improve spectral quality.
III. Data Reference Tables
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) Ranges for Substituted Thiophenes
| Proton Position | Typical δ (ppm) | Coupling | Typical J (Hz) |
| H2 / H5 (α-protons) | 7.0 - 7.8 | ³J(2,3) | 4.5 - 6.0 |
| H3 / H4 (β-protons) | 6.8 - 7.4 | ³J(3,4) | 3.0 - 4.5 |
| ⁴J(2,4) | 1.0 - 2.0 | ||
| ⁴J(3,5) | ~1.5 | ||
| ⁵J(2,5) | 2.5 - 3.5 |
Note: Chemical shifts are highly dependent on the nature and position of substituents.[1] These are general ranges.
Table 2: Influence of Substituent Position on Thiophene Ring Protons
| Substituent Position | Affected Protons | Expected Shift |
| 2-Substituent | H3 (adjacent) | Strongest effect |
| H5 (across S) | Moderate effect | |
| H4 | Smallest effect | |
| 3-Substituent | H2 & H4 (adjacent) | Strongest effect |
| H5 | Moderate effect |
Note: An electron-donating group will generally cause an upfield shift (to lower ppm), while an electron-withdrawing group will cause a downfield shift (to higher ppm).
References
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjug
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications.
- Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
- Advanced 2D NMR Techniques Guide. Scribd.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- NMR Spectroscopy - Organic Chemistry D
- Troubleshooting 1H NMR Spectroscopy. University of Rochester.
- Second-order NMR spectra at high field of common organic functional groups. Organic & Biomolecular Chemistry (RSC Publishing).
- Your NMReady-60 Order!. Nanalysis.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 4. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Enhancing the yield and purity of 4-(Thiophen-3-yl)phenol synthesis
Welcome to the technical support center for the synthesis of 4-(Thiophen-3-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important biaryl compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you enhance the yield and purity of your synthesis.
Introduction: The Suzuki-Miyaura Coupling Approach
The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a thiophene-containing organoboron species (typically a boronic acid or its ester) and a phenolic aryl halide.[2] Due to the reactivity of the free phenol group, a protected phenol, such as 4-bromoanisole or 4-iodoanisole, is commonly used, followed by a deprotection step to yield the final product.
The general synthetic strategy is outlined below:
This guide will focus on troubleshooting and optimizing the critical Suzuki-Miyaura coupling step, as this is where most challenges related to yield and purity arise.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: This is a frequent issue in Suzuki couplings and often points to one of three areas: the catalyst system, the reagents, or the reaction conditions.
A. Catalyst Inactivity: The heart of the Suzuki reaction is the Palladium(0) catalyst.[1] If it's not active, the catalytic cycle cannot proceed.
-
Cause & Explanation: The active catalyst is a Pd(0) species. Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ. If this reduction is inefficient or the Pd(0) species is not stabilized, it can agglomerate into inactive palladium black.[4] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be more reliable, but it is sensitive to air and moisture.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your palladium catalyst is from a reliable source and has been stored correctly under an inert atmosphere.
-
Select the Right Ligand: For coupling with thiophene derivatives, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective as they promote the crucial oxidative addition and reductive elimination steps.[5]
-
Degas Your Reaction Mixture: Thoroughly degas the solvent and reaction mixture (e.g., by several freeze-pump-thaw cycles or by bubbling argon through the solvent) before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
B. Ineffective Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[1][3]
-
Cause & Explanation: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3] If the base is too weak, not soluble enough, or not present in sufficient quantity, this activation will be inefficient.
-
Troubleshooting Steps:
-
Base Selection: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is commonly used. K₃PO₄ is often a good choice for heteroaromatic couplings.
-
Ensure Sufficient Stoichiometry: Use at least 2-3 equivalents of the base relative to the limiting reagent.
-
Solubility: If using a biphasic solvent system (e.g., Toluene/Water), the base must be soluble in the aqueous phase to be effective.
-
C. Reagent and Solvent Quality:
-
Cause & Explanation: Impurities in your starting materials or solvent can poison the catalyst or lead to side reactions. Water, in particular, can promote protodeboronation, where the boronic acid is converted back to thiophene.[4]
-
Troubleshooting Steps:
-
Check Purity: Verify the purity of your thiophene-3-boronic acid and 4-bromoanisole by NMR or LC-MS.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Always set up the reaction under an inert atmosphere (Argon or Nitrogen) to prevent degradation of reagents and the catalyst.
-
Below is a workflow to diagnose low-yield issues:
Sources
Validation & Comparative
A Comparative Guide to 4-(Thiophen-3-yl)phenol and 4-(Thiophen-2-yl)phenol: Isomeric Distinction in Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and material science, positional isomerism—the subtle yet profound variation in the arrangement of functional groups on a molecular scaffold—can dramatically alter a compound's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth comparison of two such isomers: 4-(Thiophen-3-yl)phenol and 4-(Thiophen-2-yl)phenol. While structurally similar, the placement of the phenolic moiety at the 3-position versus the 2-position of the thiophene ring imparts distinct characteristics that are critical for applications ranging from drug design to organic electronics.
This document moves beyond a simple cataloging of data, offering insights into the causal relationships between structure and function. We will explore their synthesis, compare their key analytical data, and delve into the structure-activity relationships that govern their potential as biologically active agents, particularly as modulators of the estrogen receptor.
Comparative Physicochemical Properties
The electronic and steric differences stemming from the thiophene ring's point of attachment to the phenol directly influence macroscopic properties such as melting point, acidity (pKa), and lipophilicity (logP). The sulfur atom in the thiophene ring can engage in different electronic interactions depending on the substitution pattern, affecting the overall polarity and intermolecular forces of the molecule.
| Property | This compound | 4-(Thiophen-2-yl)phenol | Rationale for Differences |
| IUPAC Name | This compound | 4-(Thiophen-2-yl)phenol | Positional nomenclature. |
| CAS Number | 29886-67-7[1] | 29886-65-5 | Unique registry numbers. |
| Molecular Formula | C₁₀H₈OS | C₁₀H₈OS | Isomers share the same formula. |
| Molecular Weight | 176.23 g/mol [1] | 176.23 g/mol | Isomers share the same mass. |
| Melting Point (°C) | 194-198[1] | 151-154 | The 3-substituted isomer likely has a more favorable crystal packing geometry, leading to stronger intermolecular forces and a higher melting point. |
| pKa (Predicted) | ~9.5-9.7 | ~9.4-9.6 | The 2-thienyl group is slightly more electron-withdrawing than the 3-thienyl group, which can lead to a marginal increase in the acidity of the phenolic proton in the 2-isomer. However, the difference is expected to be minimal. |
| XLogP3 (Predicted) | 2.9[2] | 2.9 | The predicted lipophilicity is identical, suggesting that the positional change has a minor impact on the overall solvation properties in octanol/water systems. |
Synthesis via Suzuki-Miyaura Cross-Coupling
A robust and versatile method for synthesizing both isomers is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the critical carbon-carbon bond between the thiophene and phenyl rings. A common strategy involves coupling the appropriately substituted bromothiophene with a protected phenol, such as 4-methoxyphenylboronic acid, followed by a demethylation step to reveal the final phenolic hydroxyl group.
Experimental Protocol: Representative Synthesis
Step 1: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene (or 3-bromothiophene) (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), potassium phosphate (K₃PO₄) (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-(4-methoxyphenyl)thiophene or 3-(4-methoxyphenyl)thiophene) by flash column chromatography on silica gel.
Step 2: Demethylation
-
Setup: Dissolve the methoxy-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add boron tribromide (BBr₃) (1.2 eq, typically as a 1M solution in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C.
-
Workup: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the final product, 4-(Thiophen-2-yl)phenol or this compound, by recrystallization or flash column chromatography.
Comparative Spectroscopic Analysis (¹H and ¹³C NMR)
While experimental spectra for these specific compounds are not widely published, a detailed analysis based on established NMR principles allows for a clear prediction of their distinct signatures. The primary differences arise from the unique electronic environment and spin-spin coupling patterns of the protons on the 2-substituted versus the 3-substituted thiophene ring.
Expected ¹H NMR Spectral Differences:
-
4-(Thiophen-2-yl)phenol: The thiophene protons will appear as a characteristic three-proton system. H5' (adjacent to the sulfur and furthest from the phenyl ring) will be a doublet of doublets, coupled to H4' and H3'. H3' (adjacent to the point of attachment) will also be a doublet of doublets, coupled to H4' and H5'. H4' will be a doublet of doublets, coupling to both H3' and H5'. The coupling constants will follow the typical thiophene pattern (J3,4 ≈ 3.5-4.5 Hz, J4,5 ≈ 4.5-5.5 Hz, and J3,5 ≈ 1.0-1.5 Hz).
-
This compound: The thiophene protons will present as a different three-proton system. H2' and H5' (both adjacent to the sulfur) will be distinct and will likely appear as doublets of doublets. H4' will also be a doublet of doublets. The key distinction will be the coupling constants and chemical shifts, which differ significantly from the 2-substituted pattern due to the different connectivity.
-
Phenolic Protons: In both isomers, the protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring, typically in the range of 6.8-7.5 ppm.
Expected ¹³C NMR Spectral Differences:
The chemical shifts of the thiophene carbons are highly dependent on the substitution position.
-
4-(Thiophen-2-yl)phenol: The ipso-carbon (C2') attached to the phenyl ring will be significantly shifted downfield. The other three thiophene carbons (C3', C4', C5') will have distinct chemical shifts.
-
This compound: The ipso-carbon (C3') will be downfield, but its chemical shift will differ from C2' in the other isomer. The chemical shifts of the other thiophene carbons (C2', C4', C5') will also be unique to this isomeric form, providing a clear method of differentiation.
Biological Activity and Structure-Activity Relationship (SAR)
Thiophene-containing scaffolds are prevalent in medicinal chemistry, and aryl-substituted thiophenes have been specifically investigated as ligands for the estrogen receptor (ER).[2][7][8] These compounds can act as Selective Estrogen Receptor Modulators (SERMs), exhibiting either agonist or antagonist activity depending on the tissue type and the specific ligand structure.[1][9][10] While direct comparative biological data for these two specific isomers is limited, we can infer their potential differences based on established SAR principles for ER ligands.
The binding of a ligand to the ER is highly sensitive to the three-dimensional shape of the molecule and the precise positioning of key pharmacophoric features, most notably the phenolic hydroxyl groups that mimic the A-ring phenol of estradiol.
Key SAR Considerations:
-
Molecular Geometry: The overall topology of the ligand is critical for fitting into the ligand-binding pocket (LBP) of the estrogen receptor. The angle between the phenyl and thiophene rings is different for the 2- and 3-substituted isomers. This seemingly minor change alters the vector and distance between the phenolic hydroxyl and the thiophene sulfur atom, which can influence interactions with key amino acid residues in the LBP.
-
Receptor Conformation: Ligand binding induces a specific conformational change in the receptor, which dictates whether co-activator or co-repressor proteins are recruited, leading to agonist or antagonist effects, respectively. The 3-dimensional shape of 4-(thiophen-2-yl)phenol versus this compound could stabilize different receptor conformations, potentially leading to different pharmacological outcomes (e.g., one isomer being more agonistic and the other more antagonistic).
-
Superagonist Potential: Studies on other diarylthiophenes have shown that some isomers can act as "superagonists," producing a transcriptional response greater than that of the endogenous ligand, estradiol.[2][8] This phenomenon is attributed to unique interactions with the receptor, and it is plausible that one of these isomers could exhibit such properties while the other does not.
Sources
- 1. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 5. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Substrate Reactivity in Oxidative Homocoupling of Phenols Using Positive and Unlabeled Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Structure-Activity Relationships of a Novel Series of Estrogen Receptor Ligands Based on 7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-core estrogen receptor ligands having superagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships for a Family of Benzothiophene Selective Estrogen Receptor Modulators Including Raloxifene and Arzoxifene | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of Thiophene-Phenol-Based Polymers in Electrochromic Devices
This guide provides a comprehensive analysis of the electrochromic performance of polymers based on thiophene and phenol derivatives. While specific data for poly(4-(thiophen-3-yl)phenol) is limited in current literature, this guide will focus on closely related and structurally similar thiophene-phenol copolymers. The performance of these materials will be benchmarked against established electrochromic polymers, namely Poly(3,4-ethylenedioxythiophene) (PEDOT) and Polyaniline (PANI). This comparative approach aims to provide researchers, scientists, and drug development professionals with a clear understanding of the potential of this class of polymers in the development of advanced electrochromic devices.
The inclusion of both electron-rich thiophene and phenol moieties in a polymer backbone offers a promising strategy for tuning the optoelectronic properties of the resulting material. The thiophene unit contributes to the polymer's conductivity and electroactivity, while the phenol group can enhance solubility and potentially modulate the colorimetric response. This guide will delve into the key performance metrics that define the utility of these materials in applications such as smart windows, displays, and sensors.
Comparative Performance Analysis
The efficacy of an electrochromic material is determined by a set of key performance indicators. In this section, we compare the performance of a representative thiophene-phenol-based polymer, a copolymer of 3-{[4-(thien-3-yl-methoxy)phenoxy]methyl}thiophene with thiophene[1][2], against the widely used PEDOT and PANI.
| Performance Metric | Thiophene-Phenol Copolymer | PEDOT | Polyaniline (PANI) |
| Optical Contrast (ΔT%) | ~7.6%[1][2] | Up to 63%[3] | Up to 69.11% |
| Switching Time (Coloration/Bleaching) | 2.0 s / -[1][2] | Sub-second to a few seconds[4] | 0.65 s / 1.03 s |
| Coloration Efficiency (η) | Not Reported | High (e.g., up to 1400 cm²/C in dual polymer devices)[3] | High |
| Color Change | Brown to Gray-Blue[1][2] | Sky Blue (transmissive) to Dark Blue (colored)[3] | Light Yellow-Green to Green to Blue |
| Stability | Good | Excellent | Good |
Analysis:
From the available data, the thiophene-phenol copolymer exhibits a moderate optical contrast and switching speed. While its performance in these specific metrics may not surpass that of highly optimized PEDOT or PANI systems, the unique color transition from brown to gray-blue highlights the potential for achieving different color palettes by tuning the chemical structure. It is important to note that the field of thiophene-phenol-based electrochromic polymers is less explored, and significant performance enhancements could be achieved through further molecular engineering and device optimization.
Experimental Workflows for Characterization
The characterization of electrochromic polymers involves a series of electrochemical and spectroscopic techniques to elucidate their performance metrics. The following diagrams illustrate the typical experimental workflows.
Caption: Workflow for the comprehensive characterization of electrochromic polymer films.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments in characterizing electrochromic polymers.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of the polymer film, including oxidation and reduction potentials, and to assess its electrochemical stability.
Methodology:
-
Cell Assembly: A three-electrode electrochemical cell is assembled in a glovebox or a controlled atmosphere to prevent interference from oxygen and moisture. The cell consists of:
-
Working Electrode: An indium tin oxide (ITO) coated glass slide with the electrodeposited polymer film.
-
Reference Electrode: A standard Ag/AgCl or Ag/Ag+ electrode.
-
Counter Electrode: A platinum wire or foil.
-
-
Electrolyte Preparation: A solution of a suitable electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile or propylene carbonate, is prepared.
-
Measurement:
-
The electrochemical cell is filled with the electrolyte solution, ensuring that all three electrodes are immersed.
-
The electrodes are connected to a potentiostat.
-
A potential window is chosen that encompasses the redox processes of the polymer. The potential is swept linearly between the chosen limits at a specific scan rate (e.g., 50 mV/s).
-
The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.
-
To assess stability, multiple cycles (e.g., 100 or more) are performed, and any changes in the voltammogram are recorded.[5]
-
Spectroelectrochemistry (SEC)
Objective: To correlate the electrochemical state of the polymer with its optical properties (i.e., changes in light absorption) in real-time.
Methodology:
-
Setup: A specialized spectroelectrochemical cell is used, which is designed to fit into the sample compartment of a UV-Vis-NIR spectrophotometer. The three-electrode setup is the same as for CV.[6][7]
-
Measurement:
-
The cell is filled with the electrolyte solution.
-
A series of potentials are applied to the working electrode using a potentiostat. At each potential, the polymer film is allowed to reach a steady state.
-
The UV-Vis-NIR absorption spectrum of the film is recorded at each applied potential.
-
This process is repeated for a range of potentials to obtain a series of spectra corresponding to different redox states of the polymer.[3][8]
-
Caption: Schematic of a typical spectroelectrochemistry experimental setup.
Switching Time Measurement
Objective: To determine the speed at which the polymer can switch between its colored and bleached states.
Methodology:
-
Technique: Chronoamperometry is typically used for this measurement. A square wave potential is applied to the working electrode, alternating between the potentials corresponding to the fully colored and fully bleached states.
-
Setup: The same three-electrode cell and potentiostat as in CV are used. The transmittance of light through the polymer film at a specific wavelength (usually the wavelength of maximum absorption change) is monitored simultaneously using a photodetector or a spectrophotometer.
-
Measurement:
-
The potential is stepped between the two chosen values.
-
The change in transmittance over time is recorded.
-
The switching time is defined as the time required for the transmittance to change by 90% or 95% of the total change between the two steady states.[9] The coloration time (bleaching to coloring) and bleaching time (coloring to bleaching) are determined separately.
-
Conclusion and Future Outlook
Polymers based on this compound and its derivatives represent an intriguing, yet underexplored, class of materials for electrochromic applications. The initial findings on related copolymers suggest that they can offer unique color transitions, which could be advantageous for specific applications where a broader color palette is desired. However, to be competitive with established materials like PEDOT and PANI, further research is necessary to improve key performance metrics such as optical contrast and switching speed.
Future research should focus on:
-
Systematic Synthesis and Characterization: A focused effort on the synthesis and detailed characterization of a series of this compound-based polymers and copolymers is needed to establish clear structure-property relationships.
-
Molecular Engineering: Tailoring the polymer backbone and side chains to enhance conjugation, charge transport, and ion diffusion can lead to improved electrochromic performance.
-
Device Engineering: Optimization of the electrochromic device architecture, including the choice of electrolyte and counter electrode, is crucial for maximizing the performance of these novel polymers.
By addressing these areas, the full potential of this compound-based polymers in the field of electrochromism can be unlocked, paving the way for their integration into next-generation smart technologies.
References
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- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
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- 6. electrochemsci.org [electrochemsci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroelectrochemistry of Electrochromic and Electroluminescent Substances with Screen-Printed Electrodes and with an Optically Transparent Platinum Mesh Electrode [pubs.sciepub.com]
- 9. everythingrf.com [everythingrf.com]
A Comparative Guide to Thophene- and Furan-Based Conductive Polymers for Researchers and Drug Development Professionals
In the dynamic field of organic electronics and biomedical engineering, the selection of the appropriate conductive polymer is a critical decision that dictates the performance and viability of novel devices and therapeutic systems. Among the various classes of π-conjugated polymers, those based on five-membered heterocyclic rings, particularly thiophene and furan, have garnered significant attention.[1] This guide provides a comprehensive, in-depth comparison of thiophene-based and furan-based conductive polymers, moving beyond a superficial overview to deliver actionable insights and experimental protocols for researchers, scientists, and drug development professionals. Our focus is on the underlying chemical principles that govern their properties and performance, empowering you to make informed decisions in your research and development endeavors.
Fundamental Physicochemical Properties: A Tale of Two Heteroatoms
The intrinsic differences between polythiophenes (PTs) and polyfurans (PFu) stem from the fundamental nature of their constituent heteroatoms: sulfur and oxygen, respectively. These differences in electronegativity, size, and the availability of d-orbitals have a cascading effect on the electronic structure, stability, and ultimately, the functionality of the resulting polymers.[2]
| Property | Thiophene-Based Polymers (Polythiophenes) | Furan-Based Polymers (Polyfurans) | Rationale |
| Aromaticity | Higher | Lower | Sulfur's lower electronegativity and the participation of its 3d orbitals in resonance contribute to a more delocalized π-electron system, enhancing aromatic character.[2] |
| Oxidation Potential | Lower | Higher | The greater electronegativity of oxygen in furan makes it more difficult to remove an electron (oxidize) from the π-system compared to the more easily polarizable sulfur atom in thiophene.[2] |
| Band Gap (Eg) | Generally lower (e.g., ~2.0 eV for polythiophene) | Generally higher (e.g., 2.07–2.7 eV for polyfuran) | The greater electron delocalization in polythiophenes leads to a smaller energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3][4] |
| Conductivity (Doped) | High (can exceed 100 S/cm) | Moderate (typically 10⁻⁶ to 80 S cm⁻¹) | The lower oxidation potential and higher charge carrier mobility in polythiophenes generally result in higher conductivities upon doping.[3][5][6][7][8] |
| Stability | Generally high environmental and thermal stability | Historically considered less stable, but recent advancements show improved stability | Polythiophenes are known for their robustness.[9] While early polyfurans were prone to degradation, newer synthetic methods have produced more stable materials.[2][10][11] |
| Backbone Conformation | More twisted conformation between monomer units | More planar conformation | The smaller size of the oxygen atom in furan reduces steric hindrance, allowing for a more planar backbone, which can enhance π-orbital overlap.[2] |
Synthesis of Thiophene- and Furan-Based Conductive Polymers: Methodologies and Mechanistic Insights
The synthesis of conductive polymers is a critical step that dictates their final properties. The two most common methods are oxidative chemical polymerization and electrochemical polymerization.
Oxidative Chemical Polymerization
This solution-based method offers scalability and is widely used for producing large quantities of conductive polymers. A common oxidant is iron(III) chloride (FeCl₃).[12][13]
Logical Workflow for Oxidative Chemical Polymerization:
Caption: Oxidative Chemical Polymerization Workflow.
Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hexylthiophene in an anhydrous solvent such as chloroform.
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of an appropriate solvent. Add this solution dropwise to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.[12]
-
Polymerization: The reaction mixture will gradually darken, indicating the formation of the polymer. Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) to achieve the desired molecular weight.
-
Quenching and Purification: Quench the reaction by adding a non-solvent like methanol. The polymer will precipitate. Filter the precipitate and wash it extensively with methanol, followed by other solvents like acetone and hexane, to remove residual oxidant and oligomers.
-
Drying: Dry the purified polymer under vacuum to obtain a dark-colored solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Water can interfere with the polymerization process and quench the reactive intermediates.[13]
-
Inert Atmosphere: Oxygen can act as a quenching agent and lead to defects in the polymer chain.
-
Slow Addition of Oxidant: This helps to control the reaction rate and can influence the molecular weight and regioregularity of the polymer.[12]
-
Extensive Washing: This is crucial to remove impurities that can significantly affect the polymer's electronic properties.
Electrochemical Polymerization
This method allows for the direct growth of a conductive polymer film on an electrode surface, offering excellent control over film thickness and morphology.
Logical Workflow for Electrochemical Polymerization:
Caption: Electrochemical Polymerization Workflow.
Experimental Protocol: Electrochemical Synthesis of Polyfuran
-
Electrolyte Preparation: Prepare a solution containing the furan monomer, a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, Bu₄NBF₄), and an aprotic solvent (e.g., acetonitrile).[3][14]
-
Electrochemical Cell Setup: Use a three-electrode cell configuration with a working electrode (e.g., indium tin oxide (ITO) coated glass or a platinum disk), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Apply a constant potential (potentiostatic) or sweep the potential (potentiodynamic) to oxidize the furan monomer at the working electrode surface. A colored film of polyfuran will deposit on the electrode. The high oxidation potential required for furan polymerization can lead to over-oxidation and defects; using oligofurans as starting materials can lower this potential.[10][15]
-
Washing and Drying: After polymerization, rinse the polymer-coated electrode with the solvent to remove unreacted monomer and electrolyte. Dry the film under a stream of inert gas or in a vacuum.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Protic solvents can react with the radical cation intermediates, terminating the polymerization.[14]
-
Supporting Electrolyte: This is necessary to ensure the conductivity of the solution and to provide counter-ions for doping the polymer film as it forms.[3]
-
Controlled Potential: Precise control of the applied potential is crucial, especially for furan, to avoid irreversible oxidation and degradation of the polymer.[10]
A Deeper Dive into Comparative Performance
While polythiophenes have historically been the more widely studied and utilized class of conductive polymers due to their higher conductivity and stability, recent advancements in the synthesis of polyfurans have made them increasingly competitive, particularly in applications where their unique properties are advantageous.[11][16]
Electronic and Optical Properties
The electronic properties of these polymers are dictated by their HOMO and LUMO energy levels, which in turn determine their band gap and their suitability for various electronic applications.
| Parameter | Polythiophene (Typical Values) | Polyfuran (Typical Values) |
| HOMO Level | -4.9 to -5.2 eV | Generally lower (more negative) |
| LUMO Level | -2.9 to -3.2 eV | Generally lower (more negative) |
| Band Gap (Eg) | ~2.0 eV | 2.07–2.7 eV |
Note: These values can vary significantly depending on the specific derivative, substitution, and measurement conditions.[3][4][17]
The lower HOMO and LUMO levels of polyfurans can be advantageous in certain applications, such as in organic solar cells, where tuning these energy levels is crucial for efficient charge separation at the donor-acceptor interface.
Stability and Degradation
Polythiophenes generally exhibit excellent environmental and thermal stability.[9] Polyfurans, on the other hand, have been reported to be less stable, with a tendency for the furan ring to undergo opening, which disrupts the π-conjugation.[3][18] However, recent research has demonstrated that the stability of polyfurans can be significantly enhanced through copolymerization with more stable monomers like thiophene or by using specific synthetic strategies that minimize defects.[3][18][19] In some cases, highly stable polyfurans have been produced that are more stable than their polythiophene counterparts under certain conditions.[10]
Applications: Where Each Polymer Shines
The choice between thiophene- and furan-based polymers often depends on the specific requirements of the application.
Polythiophene-Based Polymers:
-
Organic Field-Effect Transistors (OFETs): Their high charge carrier mobility makes them ideal for the active layer in transistors.[20][21]
-
Organic Photovoltaics (OPVs): They are widely used as the electron donor material in bulk heterojunction solar cells.[20][22]
-
Sensors: Their conductivity changes in response to various analytes, making them suitable for chemical and biological sensors.[23][24][25]
-
Electrochromic Devices: The ability to change color upon oxidation and reduction is utilized in smart windows and displays.[20]
Furan-Based Polymers:
-
Biomedical Applications: Furan-based polymers derived from renewable resources are being explored for drug delivery and tissue engineering.[26][27]
-
Sustainable Electronics: The potential to synthesize furan monomers from biomass makes them an attractive option for "green" electronics.[27]
-
Niche Electronic Applications: Their unique electronic properties may be advantageous in specialized devices where a wider band gap or different energy level alignment is required.[26][28][29]
-
Membrane Applications: Polyfuran has shown good membrane-forming abilities.[30]
Conclusion and Future Outlook
The comparative study of thiophene- and furan-based conductive polymers reveals a fascinating interplay of molecular structure and macroscopic properties. While polythiophenes remain the workhorse in many established applications due to their high conductivity and stability, the continuous innovation in the synthesis and design of polyfurans is unlocking their potential for a new generation of sustainable and high-performance materials. For researchers and drug development professionals, understanding the fundamental differences and the nuances of their synthesis is paramount to harnessing the full potential of these remarkable materials. The future of this field lies in the rational design of novel copolymers and hybrid materials that combine the best attributes of both thiophene and furan building blocks to create materials with tailored functionalities for a wide array of advanced applications.
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A Comparative Guide to the In Vitro Cytotoxicity of Thiophene Derivatives
Introduction: The Prominence of the Thiophene Scaffold in Oncology Research
The search for novel, more effective, and less toxic chemotherapeutic agents is a cornerstone of modern oncological research.[1] Within the vast landscape of heterocyclic compounds, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][4] The structural versatility of the thiophene nucleus allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties to enhance efficacy and selectivity against various cancer cell lines.[5][6]
This guide provides a comparative analysis of the in vitro cytotoxicity of selected thiophene derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.
Comparative Cytotoxicity of Thiophene Derivatives
The cytotoxic potential of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring.[1] This section presents a comparative overview of the cytotoxic activity of several thiophene derivatives against a panel of human cancer cell lines. The data, summarized in the table below, is expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13a | Thiophene-pyrimidine derivative | A549 (Lung Carcinoma) | 4.34 ± 0.60 | [7] |
| A431 (Epidermoid Carcinoma) | 3.79 ± 0.57 | [7] | ||
| Compound 480 | 2,3-fused thiophene scaffold | HeLa (Cervical Cancer) | 12.61 (µg/mL) | [8] |
| HepG2 (Hepatocellular Carcinoma) | 33.42 (µg/mL) | [8] | ||
| Compound 471 | 2,3-fused thiophene scaffold | HeLa (Cervical Cancer) | 23.79 (µg/mL) | [8] |
| HepG2 (Hepatocellular Carcinoma) | 13.34 (µg/mL) | [8] | ||
| Amino-thiophene 15b | Amino-thiophene derivative | A2780 (Ovarian Cancer) | 12 ± 0.17 | [9][10] |
| A2780CP (Cisplatin-resistant Ovarian Cancer) | 10 ± 0.15 | [9][10] | ||
| TP 5 | Thiophene derivative | HepG2 (Hepatocellular Carcinoma) | <30.0 (µg/mL) | [11] |
| SMMC-7721 (Hepatocellular Carcinoma) | <30.0 (µg/mL) | [11] | ||
| F8 | Thiophenecarboxylate derivative | CCRF-CEM (Acute Lymphoblastic Leukemia) | 2.89 | [12] |
| PANC-1 (Pancreatic Cancer) | 1.48 | [12] | ||
| A375 (Malignant Melanoma) | 2.69 | [12] | ||
| MDA-MB-231 (Breast Adenocarcinoma) | 3.05 | [12] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data reveals that even subtle modifications to the thiophene core can lead to significant changes in cytotoxic activity. For instance, the thiophene-pyrimidine derivatives, such as compound 13a , have shown potent activity against lung and epidermoid carcinoma cell lines, suggesting that the pyrimidine moiety plays a crucial role in its anticancer effects.[7] In contrast, the amino-thiophene derivative 15b demonstrates promising activity against both sensitive and cisplatin-resistant ovarian cancer cells, highlighting its potential to overcome drug resistance.[9][10] The broad-spectrum cytotoxicity of the thiophenecarboxylate F8 across leukemia, pancreatic, melanoma, and breast cancer cell lines underscores the therapeutic potential of this particular structural class.[12]
Mechanistic Insights into Thiophene-Induced Cytotoxicity
Thiophene derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways crucial for cancer cell proliferation and survival.[1][5] Understanding these mechanisms is paramount for the rational design of more potent and selective drug candidates.
Common Mechanisms of Action:
-
Enzyme Inhibition: Many thiophene derivatives function as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and tyrosine kinases.[1]
-
Disruption of Microtubule Dynamics: Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][13]
-
Induction of Apoptosis: A common endpoint of thiophene derivative treatment is the induction of programmed cell death, or apoptosis.[1][12] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways.
-
Generation of Reactive Oxygen Species (ROS): Certain thiophene compounds can induce oxidative stress by increasing the intracellular levels of ROS, which can damage cellular components and trigger apoptosis.[1][14]
Signaling Pathway Modulation:
Thiophene derivatives have been shown to modulate specific signaling pathways that are often dysregulated in cancer. For example, some compounds have been identified as inhibitors of the VEGFR-2/AKT and Wnt/β-catenin pathways, both of which are critical for tumor growth, angiogenesis, and metastasis.[13][15]
Caption: Inhibition of the VEGFR-2/AKT signaling pathway by a thiophene derivative.
Experimental Protocols for Assessing In Vitro Cytotoxicity
The reliable evaluation of the cytotoxic potential of novel compounds is fundamental to preclinical drug development. The following section details a standardized protocol for the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivative from the stock solution in complete culture medium.
-
After 24 hours of cell attachment, carefully remove the old medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[5]
-
-
Incubation:
-
Incubate the plate for an additional 24-72 hours at 37°C and 5% CO2.[5] The incubation time should be optimized based on the cell line and the expected mechanism of action of the compound.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
-
Formazan Formation:
-
Incubate the plate for 4 hours in a humidified atmosphere.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Thiophene derivatives represent a promising and versatile class of compounds in the development of novel anticancer agents. Their broad spectrum of cytotoxic activity against various cancer cell lines, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic potential of this privileged scaffold.
Future research should focus on the synthesis of novel thiophene derivatives with improved potency and selectivity, as well as a more favorable safety profile. Further elucidation of their molecular targets and signaling pathways will be crucial for identifying predictive biomarkers and guiding their clinical development. In vivo studies are also warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds.
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Structure-activity relationship (SAR) studies of 4-(Thiophen-3-yl)phenol analogs
The this compound scaffold is a highly tractable platform for medicinal chemists. The SAR data clearly indicates that targeted substitutions on both the thiophene and phenol rings can significantly enhance potency and selectivity for a variety of biological targets, most notably protein kinases like p38α MAPK. [4][5]The thiophene ring serves as an effective bioisostere for other aromatic systems, while the phenol group provides a crucial anchor point for receptor binding. [1][3]Future work should focus on exploring a wider range of substitutions and leveraging computational docking to refine interactions within target binding pockets, potentially leading to the development of novel and highly potent therapeutics. [4][5]
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Evaluating the Long-Term Stability of 4-(Thiophen-3-yl)phenol-Based Devices: A Comparative Guide
Introduction: The Promise and Challenge of Novel Organic Semiconductors
The relentless pursuit of next-generation organic electronic and optoelectronic devices has led researchers to explore a vast chemical space for materials that offer superior performance, solution processability, and tunable properties. Within this landscape, 4-(Thiophen-3-yl)phenol has emerged as a molecule of interest, integrating the electron-rich thiophene moiety with the versatile phenol group. This unique combination holds potential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. However, as with any new material, its viability for commercial applications hinges not just on its initial performance but, critically, on its long-term operational stability.
This guide provides a comprehensive evaluation of the anticipated long-term stability of devices based on this compound. As direct, long-term stability data for this specific molecule is not extensively documented in publicly available literature, this analysis is built upon established principles of organic semiconductor degradation, drawing parallels with structurally related compounds and outlining a rigorous experimental framework for its evaluation. We will delve into the inherent chemical susceptibilities of the this compound structure, compare its expected stability with alternative material classes, and provide a detailed, field-proven protocol for assessing the operational lifetime of devices incorporating this promising, yet untested, material.
Deconstructing Stability: Inherent Vulnerabilities of the this compound Moiety
The long-term stability of an organic semiconductor is intrinsically linked to its chemical structure. The this compound molecule contains two key functional groups that are known to be susceptible to degradation under operational and environmental stress: the thiophene ring and the phenol group.
Thiophene-Related Degradation Pathways
Thiophene and its derivatives are mainstays in organic electronics due to their excellent charge transport properties. However, the sulfur atom in the thiophene ring is also a potential site for oxidative degradation. In the presence of oxygen and moisture, particularly under illumination or electrical bias, the thiophene moiety can undergo oxidation, leading to the formation of sulfoxides and sulfones. This process disrupts the π-conjugation of the molecule, creating charge traps and ultimately leading to a decline in device performance.
Furthermore, in devices such as organic electrochemical transistors (OECTs) that operate in an aqueous environment, the oxygen reduction reaction (ORR) can significantly impact the stability of thiophene-based materials. The byproducts of ORR, such as reactive oxygen species, can lead to the degradation of the polymer backbone.[1][2]
Phenol-Related Degradation Pathways
The phenol group, while offering synthetic versatility and influencing the material's electronic properties, also presents stability challenges. Phenols are susceptible to oxidation, which can proceed through a variety of mechanisms, including the formation of phenoxyl radicals. These radicals can then participate in further reactions, leading to the formation of quinone-like structures and oligomerization, both of which can be detrimental to device performance. The degradation of phenols can be initiated by factors such as exposure to UV light, heat, and the presence of atmospheric oxygen. In aerobic conditions, the degradation of phenol often proceeds via the formation of catechol, which is then subject to ring-opening reactions.[3][4][5]
Based on the structure of the closely related 4-(phenylthio)phenol, the primary degradation pathways for this compound are anticipated to be the oxidation of the sulfur atom in the thiophene ring and the hydroxylation of the phenolic ring.[6]
Below is a conceptual illustration of the potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound under operational stress.
Comparative Analysis: this compound vs. Alternative Material Classes
To provide context for the expected stability of this compound-based devices, it is instructive to compare it with other classes of organic semiconductors.
| Material Class | Key Stability Advantages | Key Stability Disadvantages |
| This compound | - Potential for good charge transport (thiophene).- Tunable electronic properties (phenol). | - Susceptible to oxidation at both thiophene and phenol moieties.- Potential for complex degradation pathways. |
| Pentacene and Derivatives | - High charge carrier mobility.- Well-ordered crystalline structures can enhance stability. | - Highly susceptible to oxidation in the presence of light and air, leading to the formation of endoperoxides. |
| Poly(3-hexylthiophene) (P3HT) | - Good processability and flexibility.- Extensive research on its stability and degradation mechanisms. | - Prone to photo-oxidation, leading to a decrease in conjugation length and charge carrier mobility.[7][8] |
| Fullerene Derivatives (e.g., PCBM) | - Excellent electron acceptors.- Relatively stable to oxidation compared to many p-type materials. | - Can be susceptible to photodimerization and degradation under UV illumination. |
| Non-Fullerene Acceptors (NFAs) | - Tunable energy levels and broad absorption spectra.- Some NFAs have demonstrated excellent stability. | - Stability is highly dependent on the specific molecular structure.- Can be prone to morphological changes under thermal stress. |
| Selenophene-based Polymers | - Often exhibit lower bandgaps and potentially higher charge carrier mobilities compared to thiophene analogues.[9][10] | - Selenium is more susceptible to oxidation than sulfur, potentially leading to lower intrinsic stability. Copolymers with thiophene can offer a balance of performance and stability.[11] |
Experimental Protocol: A Framework for Rigorous Stability Assessment
To empirically evaluate the long-term stability of this compound-based devices, a standardized and rigorous testing protocol is essential. The following methodology is adapted from the well-established International Summit on Organic Photovoltaic Stability (ISOS) protocols and can be tailored for various device architectures.
Objective:
To quantify the degradation in performance of this compound-based devices under accelerated aging conditions, including elevated temperature, humidity, and continuous illumination/electrical bias.
Materials and Equipment:
-
Fabricated devices incorporating this compound as the active layer.
-
Control devices fabricated with a benchmark stable material (e.g., a well-characterized polymer).
-
Environmental chamber with precise temperature and humidity control.
-
Solar simulator or a stable light source with a known spectrum and intensity (for photostability testing).
-
Source measure unit (SMU) for electrical characterization.
-
Inert atmosphere glovebox for device storage and initial characterization.
-
UV-Vis spectrometer and Atomic Force Microscope (AFM) for ex-situ material characterization.
Experimental Workflow:
Caption: Experimental workflow for assessing the long-term stability of organic electronic devices.
Step-by-Step Procedure:
-
Initial Characterization (T=0):
-
Fabricate a statistically significant number of devices using this compound as the active material, along with control devices.
-
Immediately after fabrication, characterize the initial performance parameters (e.g., for an OFET: mobility, on/off ratio, threshold voltage; for an OLED: luminance, efficiency, turn-on voltage) in an inert atmosphere. This constitutes the T=0 baseline.
-
Encapsulate the devices to isolate the intrinsic stability of the active layer from extrinsic degradation due to atmospheric exposure, unless the purpose is to test the encapsulation itself.
-
-
Accelerated Aging:
-
Divide the devices into different stress testing groups. Common accelerated aging tests include:
-
Thermal Stress: Store the devices in an oven at a constant elevated temperature (e.g., 85°C) in the dark and in an inert atmosphere.
-
Damp Heat: Store the devices in an environmental chamber at a constant elevated temperature and relative humidity (e.g., 85°C and 85% RH).
-
Photostability/Operational Stress: Operate the devices under continuous illumination from a solar simulator (e.g., 1 sun, AM1.5G) or under a constant electrical bias in a controlled environment.
-
-
-
Periodic Performance Monitoring:
-
At predefined intervals (e.g., 1, 2, 5, 10, 24, 50, 100 hours), remove the devices from the stress environment and allow them to return to ambient temperature.
-
Re-characterize the device performance parameters under the same conditions as the initial characterization.
-
-
Data Analysis and Reporting:
-
Plot the key performance parameters as a function of aging time.
-
Determine the lifetime metrics, such as T80 and T50 (the time at which the performance parameter degrades to 80% and 50% of its initial value, respectively).
-
Compare the degradation profiles of the this compound-based devices with the control devices.
-
-
Post-mortem Analysis:
-
After significant degradation or at the end of the test, perform ex-situ analysis on the degraded devices to identify the failure mechanisms. Techniques can include:
-
UV-Vis Spectroscopy: To detect changes in the absorption spectrum of the active layer, which can indicate chemical degradation.
-
Atomic Force Microscopy (AFM): To observe changes in the morphology of the active layer.
-
X-ray Photoelectron Spectroscopy (XPS): To identify changes in the elemental composition and chemical states, particularly oxidation of the sulfur atom.
-
-
Conclusion and Future Outlook
This compound represents a promising molecular scaffold for the development of new organic electronic materials. However, its inherent chemical functionalities point to potential stability challenges that must be thoroughly investigated. The susceptibility of both the thiophene and phenol moieties to oxidative degradation necessitates a cautious and systematic approach to evaluating its long-term performance.
By employing rigorous, standardized stability testing protocols, researchers can gain a comprehensive understanding of the degradation mechanisms at play and benchmark the performance of this compound against established material classes. This data-driven approach is crucial for guiding further molecular design efforts, such as the incorporation of stabilizing functional groups or the development of more robust device architectures. Ultimately, a deep understanding of the long-term stability of this compound will be the determining factor in its transition from a promising laboratory material to a reliable component in next-generation organic electronic devices.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Thiophen-3-yl)phenol
In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of 4-(Thiophen-3-yl)phenol, a compound whose utility in creating novel molecular architectures demands a commensurate level of respect in its handling and disposal.
Core Compound Analysis: Understanding the Risks of this compound
Before any disposal protocol can be established, a thorough understanding of the subject compound is essential. This compound is a solid aromatic compound featuring a phenol group attached to a thiophene ring. This structure informs its potential hazards.
-
Hazard Profile : According to its Safety Data Sheet (SDS), this compound is classified as a combustible solid. It is harmful if swallowed (Acute Toxicity 4, Oral) and poses a risk of serious eye damage.[1]
-
Phenolic Nature : The phenol moiety is a well-known hazardous functional group. Phenols are toxic, corrosive, and can be readily absorbed through the skin, potentially causing severe chemical burns and systemic toxicity.[2][3]
-
Thiophene Moiety : The thiophene ring is a sulfur-containing heterocycle. While many thiophene derivatives are valuable in medicinal chemistry, the presence of sulfur necessitates careful consideration of its environmental fate and precludes drain disposal.[4][5]
Given this profile, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[6][7]
The Disposal Protocol: A Step-by-Step Operational Plan
This protocol is designed as a self-validating system, where each step builds upon the last to ensure a chain of safety and compliance.
PART A: Personal Protective Equipment (PPE) - The First Imperative
Handling of this compound waste requires stringent adherence to PPE protocols to prevent exposure.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[8]
-
Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Body Protection : A full-length, buttoned laboratory coat must be worn to protect against skin contact.[8]
-
Respiratory Protection : When handling the solid powder, especially if there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator should be used within a chemical fume hood.[1]
PART B: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Identify the Waste Stream : Determine if the waste is solid or liquid. This initial step dictates the entire disposal pathway.
-
Solid Waste Collection :
-
Liquid Waste Collection :
-
Aqueous and organic solvent solutions containing this compound must be collected in a separate, clearly labeled liquid hazardous waste container.[11]
-
Crucially, do not mix this waste with incompatible chemicals . For example, keep it separate from strong oxidizing agents (like nitric acid) and strong bases to prevent violent reactions.[12][13]
-
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Decision workflow for proper segregation of this compound waste.
PART C: Container Management and Labeling
Proper containment and labeling prevent accidental exposures and ensure regulatory compliance.
-
Container Selection : Use only chemically compatible containers, such as high-density polyethylene (HDPE) carboys for liquids or sturdy pails for solids.[12][15] Containers must have a leak-proof, screw-on cap.[11]
-
Labeling : Every waste container must be affixed with a "Hazardous Waste" label the moment the first drop of waste is added. The label must include:
-
The full chemical name: "this compound".[9]
-
All other constituents in the container, with percentages.
-
The date of first accumulation.
-
PART D: Temporary Storage and Final Disposal
-
Satellite Accumulation Area (SAA) : Store sealed waste containers in a designated SAA, which must be at or near the point of generation.[12] The container must be kept in secondary containment (e.g., a lab tray) capable of holding 110% of the primary container's volume.[11]
-
Container Closure : Keep waste containers closed at all times except when actively adding waste.[9][11]
-
Waste Pickup : When the container is full (no more than 90%), or within the time limits specified by your institution (e.g., 90 or 150 days), arrange for a pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[10][11]
Emergency Protocol: Spill Management
Accidents require immediate and correct action.
-
Alert & Assess : Alert personnel in the immediate area. Assess the spill size. For spills larger than 50 mL, or if you feel uncomfortable, evacuate the area and contact your EHS department immediately.[6][13]
-
Contain : For small spills, use an inert absorbent material like vermiculite, sand, or a chemical spill kit to contain the material.[6][16] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.
-
Collect : Carefully sweep the solid material or the absorbent mixture into a container.[6]
-
Decontaminate : Clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
Report : Report all spills to your laboratory supervisor and EHS, regardless of size.[2]
Data and Disposal Summary Table
This table provides a quick reference for the key disposal parameters for this compound.
| Parameter | Guideline | Justification & Reference |
| Waste Classification | Hazardous Chemical Waste | Harmful if swallowed, causes eye damage, and contains phenol/thiophene moieties.[1][7] |
| PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin absorption, eye damage, and contamination.[1][8] |
| Solid Waste Container | Lined, sealed, puncture-resistant pail | Prevents leaks and exposure of contaminated solid debris.[6][9] |
| Liquid Waste Container | HDPE Carboy with screw-top lid | Ensures chemical compatibility and prevents leakage.[11][12] |
| Disposal Method | Licensed Hazardous Waste Vendor (Incineration) | The safest method to ensure complete destruction of the toxic compound.[7][16] |
| Spill Cleanup | Inert absorbent (vermiculite, sand) | Safely contains the spill without reacting with the chemical.[6][13] |
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste . UC San Diego Environmental Health & Safety. [Link]
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Standard Operating Procedure - Phenol . University of New Mexico Chemistry Department. [Link]
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Phenol, Chloroform, or TRIzol™ Waste Disposal . University of Tennessee Health Science Center Research Safety Affairs. [Link]
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Hazardous Waste and Disposal . American Chemical Society. [Link]
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Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]
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Phenol - Fact Sheet . UC Berkeley Office of Environment, Health & Safety. [Link]
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SOP223 Phenolics-Rev . State of New Jersey Department of Environmental Protection. [Link]
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SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]
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How Do You Dispose Of Phenol Safely? . Chemistry For Everyone (YouTube). [Link]
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Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
